molecular formula C7H6IN3 B10904685 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10904685
M. Wt: 259.05 g/mol
InChI Key: JABBZIDTSRKZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a versatile halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial synthetic intermediate for constructing more complex molecules. The iodine atom at the 2-position is an excellent handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, and amine substituents . This makes it a valuable building block for creating targeted libraries of compounds for structure-activity relationship (SAR) studies. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its wide range of biological activities. Derivatives of this core have been extensively investigated as potent inhibitors of various protein kinases (e.g., CK2, EGFR, B-Raf, CDKs) and are considered promising agents in targeted cancer therapy . Beyond oncology, this scaffold has shown potential in developing anti-infective agents, with some derivatives exhibiting antibacterial, antibiofilm, and anti-quorum-sensing activities . Furthermore, halogenated pyrazolo[1,5-a]pyrimidines are also explored for their photophysical properties, finding applications in the development of fluorescent biomarkers, chemosensors, and organic materials . Researchers can leverage 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a foundational starting material to access novel compounds for pharmaceutical development and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-iodo-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6IN3/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3

InChI Key

JABBZIDTSRKZEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, synthetically valuable derivative: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine. While direct, extensive research on this particular molecule is limited, this document consolidates available information on its parent scaffold and closely related analogs to provide a comprehensive overview of its anticipated chemical properties, structure, and synthetic approaches. The introduction of an iodine atom at the 2-position offers a versatile handle for further chemical modifications, making this compound a key intermediate in the development of novel therapeutics.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[1][2] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as kinase inhibitors, with some showing potent and selective activity against targets such as Pim-1 kinase and dual EGFR/HER2 kinases.[1][4]

Beyond oncology, this scaffold has demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antimicrobial activities.[5][6] The versatility of the pyrazolo[1,5-a]pyrimidine core, which allows for substitution at various positions, enables the fine-tuning of its physicochemical and biological properties.[2]

The subject of this guide, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, is a strategically functionalized derivative. The methyl group at the 5-position can influence the molecule's solubility and metabolic stability, while the iodo group at the 2-position serves as a key functional handle for introducing further molecular diversity through various cross-coupling reactions. This makes it a valuable building block for the synthesis of more complex and potentially more potent therapeutic agents.

Structural Elucidation and Physicochemical Properties

The fundamental structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine consists of a pyrazole ring fused to a pyrimidine ring, with a methyl substituent at position 5 and an iodine atom at position 2.

Figure 1. Chemical structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Physicochemical Data (Predicted and Inferred from Analogs)
PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₇H₆IN₃Calculated
Molecular Weight 259.05 g/mol Calculated
Appearance Likely a solid at room temperatureGeneral property of similar heterocyclic compounds
Melting Point Not available-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.Inferred from related pyrazolo[1,5-a]pyrimidine derivatives.[2]
pKa Not available-

Spectroscopic Characterization (Anticipated)

The structural confirmation of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on published data for similar compounds.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The methyl group at C5 would appear as a singlet, likely in the range of δ 2.5-3.0 ppm. The protons on the pyrimidine ring (H6 and H7) and the pyrazole ring (H3) would exhibit characteristic chemical shifts and coupling patterns. Based on data for 5-methylpyrazolo[1,5-a]pyrimidine, the chemical shifts for the ring protons can be predicted.[7] The absence of a proton at the 2-position would be a key indicator of successful iodination.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the iodine (C2) would be significantly shifted to a higher field (lower ppm value) compared to its non-iodinated counterpart. The methyl carbon would appear at a characteristic upfield chemical shift.

Mass Spectrometry

Mass spectrometry would be crucial for confirming the molecular weight of the compound. The presence of the iodine atom would result in a characteristic isotopic pattern in the mass spectrum, providing definitive evidence of its incorporation.

Synthesis and Reactivity

The synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine would likely proceed through the construction of the 5-methylpyrazolo[1,5-a]pyrimidine core, followed by a regioselective iodination step.

G cluster_0 Synthesis Pathway start 5-Aminopyrazole Derivative + β-Dicarbonyl Compound intermediate 5-Methylpyrazolo[1,5-a]pyrimidine start->intermediate Cyclocondensation product 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine intermediate->product Iodination (e.g., I₂, NIS) G cluster_1 Cross-Coupling Reactions start_node 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine suzuki Suzuki Coupling (Boronic Acids/Esters) start_node->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) start_node->sonogashira heck Heck Coupling (Alkenes) start_node->heck buchwald Buchwald-Hartwig Amination (Amines) start_node->buchwald product_aryl 2-Aryl Derivatives suzuki->product_aryl product_alkynyl 2-Alkynyl Derivatives sonogashira->product_alkynyl product_alkenyl 2-Alkenyl Derivatives heck->product_alkenyl product_amino 2-Amino Derivatives buchwald->product_amino

Figure 3. Potential cross-coupling reactions for the diversification of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

These reactions allow for the introduction of aryl, heteroaryl, alkynyl, alkenyl, and amino moieties at the 2-position, which is critical for structure-activity relationship (SAR) studies in drug discovery programs. [2]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. [3][4]The ability to functionalize the 2-position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine allows for the exploration of key interactions within the ATP-binding pocket of various kinases. By introducing different substituents, researchers can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown promise in targeting a range of diseases:

  • Cancer: As inhibitors of kinases such as Pim-1, EGFR, and HER2. [1][4][10]* Inflammatory Diseases: Through the inhibition of inflammatory mediators. [5]* Infectious Diseases: Exhibiting antiviral and antimicrobial properties. [3][6]

Conclusion

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine represents a highly valuable, yet under-documented, building block in synthetic and medicinal chemistry. Its strategic combination of a biologically relevant core scaffold and a versatile functional handle for chemical elaboration makes it a key intermediate for the generation of novel, biologically active molecules. This technical guide, by consolidating and inferring information from related structures, provides a foundational understanding for researchers looking to leverage this compound in their drug discovery and development endeavors. Further detailed experimental characterization of this specific molecule is warranted to fully unlock its potential.

References

  • Liu, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • El-Enany, M. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • De La Cruz, J., et al. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • Abdelgawad, M. A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]

  • Wang, L., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. [Link]

  • Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • Sivaiah, G., et al. (2023). Synthesis, anticancer activity and molecular docking of new pyrazolo[1,5-a]pyrimidine derivatives as EGFR/HER2 dual kinase inhibitors. Journal of Molecular Structure. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Marei, M. G. (1993). SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. [Link]

  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis. [Link]

  • Al-Ghorbani, M., et al. (2017). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]

  • Abdel-Moneim, A. M., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. [Link]

  • Zhidkova, A. M., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

Sources

The 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Scaffold: Physicochemical Profiling and Strategic Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid discovery of targeted therapeutics relies heavily on the availability of highly functionalizable, biologically relevant building blocks. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a prime example of such a privileged scaffold. While it may appear as a simple halogenated heterocycle, it serves as a critical intermediate in the synthesis of potent protein kinase inhibitors (PKIs)[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its structural significance in drug design, and field-proven synthetic methodologies for its late-stage functionalization.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of a scaffold is the first step in lead optimization. The quantitative data for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is summarized below to aid in stoichiometric calculations and pharmacokinetic modeling[2].

Table 1: Core Physicochemical Properties

PropertyValueStructural Implication
Chemical Name 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidineFused bicyclic nitrogenous heterocycle.
CAS Number 2171314-03-5Unique registry identifier for procurement[2].
Molecular Formula C₇H₆IN₃High halogen content dictates reactivity.
Molecular Weight 259.05 g/mol Low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5[2].
Predicted Density 2.07 ± 0.1 g/cm³High density typical of iodinated aromatic compounds[2].

Structural Significance & Mechanism of Action in Drug Design

As a Senior Application Scientist, I frequently evaluate heterocyclic cores for their utility in targeting the ATP-binding pocket of kinases. The pyrazolo[1,5-a]pyrimidine core is a widely recognized purine bioisostere[1]. Its planar, electron-rich structure allows it to form critical hydrogen bonds with the hinge region of various kinases, effectively outcompeting endogenous ATP[1][3].

The specific substitution pattern of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine offers orthogonal advantages:

  • The 2-Iodo Synthetic Handle: Iodine is the most reactive halogen in oxidative addition steps during palladium-catalyzed cross-coupling reactions[4]. This allows for highly regioselective, late-stage functionalization at the C2 position. By introducing diverse aryl, heteroaryl, or alkyne groups via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, chemists can probe deep hydrophobic pockets within the kinase active site[4].

  • The 5-Methyl Vector: The methyl group at the C5 position provides a subtle hydrophobic vector that enhances binding affinity through van der Waals interactions, while simultaneously improving the lipophilicity and cellular permeability of the final drug candidate.

Recent literature highlights the success of this scaffold in targeting critical oncologic and viral pathways:

  • CDK2 Inhibition: Derivatives have demonstrated low-nanomolar inhibition of Cyclin-Dependent Kinase 2 (CDK2), inducing G1-phase cell cycle arrest and apoptosis in colorectal cancer models[5].

  • Trk Inhibition: The scaffold is a prominent framework for Tropomyosin Receptor Kinase (Trk) inhibitors, which are essential for treating solid tumors driven by NTRK gene fusions[3].

  • AAK1 Inhibition: Macrocyclic derivatives based on this core have been developed as selective Adaptor-Associated Kinase 1 (AAK1) inhibitors, showing significant promise as broad-spectrum antiviral agents[6].

Visualizing the Mechanism of Action

KinasePathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Competitive Binding (Purine Bioisostere) Kinase Target Kinase (e.g., CDK2 / Trk / AAK1) Substrate Downstream Effector Proteins (e.g., Rb, AP-2) Kinase->Substrate Phosphorylation (Inhibited) ATP->Kinase Blocks Kinase Activation Outcome Cell Cycle Arrest / Apoptosis / Antiviral Effect Substrate->Outcome Pathway Modulation

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based ATP-competitive kinase inhibitors.

Experimental Methodologies: Self-Validating Synthetic Workflows

To leverage the 2-iodo substitution, researchers typically employ a Suzuki-Miyaura cross-coupling reaction. The following protocol outlines a self-validating system designed to maximize yield while minimizing dehalogenation side reactions.

Protocol: Palladium-Catalyzed C2-Arylation via Suzuki-Miyaura Coupling

Causality & Logic: The use of


 is deliberate; the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step and suppressing unwanted homocoupling. The biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the highly lipophilic pyrazolo[1,5-a]pyrimidine and the inorganic base required for boronic acid transmetalation.

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, CAS: 2171314-03-5)[2], the desired aryl/heteroaryl boronic acid (1.2 equiv), and the catalyst

    
     (0.05 equiv).
    
  • Solvent and Base Addition: Add a thoroughly degassed mixture of 1,4-dioxane and aqueous

    
     (2.0 M, 3.0 equiv) in a 4:1 v/v ratio. Expert Insight: Degassing via freeze-pump-thaw or argon sparging is critical to prevent the oxidation of the palladium(0) active species.
    
  • Thermal Activation: Heat the reaction mixture to 90°C for 8–12 hours under continuous stirring.

  • Self-Validation & Monitoring: Monitor the reaction progression via LC-MS. The protocol is self-validating: the complete consumption of the starting material mass (

    
     259.05)[2] and the emergence of the target product mass confirm successful transmetalation and reductive elimination.
    
  • Workup and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
    

Table 2: Key Cross-Coupling Reaction Parameters

ParameterOptimal ConditionCausality / Rationale
Electrophile 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidineIodine provides the lowest activation energy for oxidative addition[4].
Catalyst

(5 mol%)
Bidentate ligand prevents catalyst deactivation and promotes reductive elimination.
Base

(Aqueous, 2.0 M)
Facilitates transmetalation by forming a highly reactive boronate complex.
Solvent 1,4-Dioxane /

(4:1)
Optimal solubility profile for both organic and inorganic reaction components.
Temperature 90°CProvides sufficient thermal energy to overcome the transmetalation transition state.

Visualizing the Synthetic Workflow

SyntheticWorkflow A 2-Iodo-5-methylpyrazolo [1,5-a]pyrimidine (CAS: 2171314-03-5) C Pd(dppf)Cl2 & K2CO3 (1,4-Dioxane/H2O, 90°C) A->C Electrophile B Aryl/Heteroaryl Boronic Acid B->C Nucleophile D C2-Functionalized Pyrazolo[1,5-a]pyrimidine C->D Suzuki-Miyaura Cross-Coupling E Kinase Inhibitor Screening D->E Lead Optimization

Synthetic workflow for C2-functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. European Journal of Medicinal Chemistry.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central (PMC).[Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[Link]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. Organic & Biomolecular Chemistry.[Link]

Sources

An In-depth Technical Guide to the Synthesis of the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Core

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including as kinase inhibitors for cancer treatment.[1][2] Its rigid, planar structure and the ability to be functionalized at various positions make it an attractive starting point for the design of novel drug candidates.[3] This guide provides a detailed exploration of the synthetic pathways to a specific, functionalized derivative: 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.

This document will delve into a proposed multi-step synthesis, addressing the key challenges of regioselectivity and providing detailed experimental insights. The pathways described are based on established chemical principles and analogous transformations reported in the scientific literature for this class of compounds.

Retrosynthetic Analysis: A Strategic Overview

A direct, single-step synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine is not readily found in the current literature. The primary challenge lies in the regioselective iodination at the C2 position of the pyrazolo[1,5-a]pyrimidine core, as electrophilic substitution reactions on this system preferentially occur at the C3 position.[4] Therefore, a multi-step approach is proposed. The retrosynthetic analysis envisions the final iodination step as the key challenge, with the synthesis of the 5-methylpyrazolo[1,5-a]pyrimidine core being a more established initial phase.

Retrosynthesis target 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine core 5-Methylpyrazolo[1,5-a]pyrimidine target->core C2-Iodination (Proposed) intermediate1 5-Methyl-7-chloropyrazolo[1,5-a]pyrimidine core->intermediate1 Dechlorination intermediate2 5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine intermediate1->intermediate2 Chlorination starting_materials 3-Aminopyrazole + Ethyl Acetoacetate intermediate2->starting_materials Cyclocondensation

Caption: Retrosynthetic approach for 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Part 1: Synthesis of the 5-Methylpyrazolo[1,5-a]pyrimidine Core

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent.[2] The substituents on the final heterocyclic core are determined by the substitution patterns of these starting materials.

Step 1: Synthesis of 5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine

To introduce the methyl group at the 5-position, ethyl acetoacetate is the preferred 1,3-dicarbonyl partner for the cyclocondensation with 3-aminopyrazole. The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole to the β-carbon of the enone system of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid, add ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine.

Step 2: Conversion of the Hydroxyl Group to a Halogen

The hydroxyl group at the C7 position can be readily converted to a chloro group, which serves as a good leaving group for subsequent dehalogenation. Phosphorous oxychloride (POCl₃) is the standard reagent for this transformation.[1]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine (1.0 eq) in phosphorous oxychloride (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine.

Step 3: Dechlorination to Yield 5-Methylpyrazolo[1,5-a]pyrimidine

The final step in the synthesis of the core structure is the removal of the chloro group at the C7 position. This can be achieved through catalytic hydrogenation.

Experimental Protocol:

  • Dissolve 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired 5-methylpyrazolo[1,5-a]pyrimidine.

Part 2: Regioselective Iodination at the C2 Position

The iodination of the 5-methylpyrazolo[1,5-a]pyrimidine core at the C2 position presents a significant synthetic challenge. The electronic nature of the pyrazolo[1,5-a]pyrimidine ring system favors electrophilic attack at the C3 position.[4] Therefore, direct iodination using common electrophilic iodinating reagents is expected to yield the 3-iodo isomer as the major product.

Plausible Strategies for C2 Iodination:

Given the challenge of direct C2 iodination, alternative strategies must be considered. These approaches would involve multi-step sequences to activate the C2 position for subsequent iodination.

1. Directed Ortho-Metalation: This strategy would require the introduction of a directing group at a position adjacent to C2. However, the pyrazolo[1,5-a]pyrimidine system does not have a readily available position for the installation of a suitable directing group for C2 metalation.

2. Halogen Dance Reaction: While theoretically possible, inducing a halogen dance from a more accessible position (e.g., C3) to the C2 position would require specific reaction conditions and is often not a high-yielding or predictable transformation.

3. Synthesis from a Pre-functionalized Pyrazole: A more viable, albeit longer, approach would be to construct the pyrazolo[1,5-a]pyrimidine ring from a 3-amino-4-iodopyrazole precursor. This would ensure the iodine atom is in the correct position from the outset.

Proposed_Synthesis_from_Iodinated_Pyrazole start 4-Iodo-3-nitropyrazole step1 Reduction of Nitro Group start->step1 step2 3-Amino-4-iodopyrazole step1->step2 step3 Cyclocondensation with Ethyl Acetoacetate step2->step3 step4 5-Methyl-7-hydroxy-2-iodopyrazolo[1,5-a]pyrimidine step3->step4 step5 Chlorination and Dechlorination step4->step5 final_product 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine step5->final_product

Caption: An alternative synthetic pathway starting from a pre-iodinated pyrazole.

This alternative pathway, while more laborious, offers a higher probability of success in obtaining the desired 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Summary of Proposed Synthetic Pathways and Key Data

Step Transformation Key Reagents Expected Outcome Reference
Pathway 1: Core Synthesis
1Cyclocondensation3-Aminopyrazole, Ethyl Acetoacetate, Acetic Acid5-Methyl-7-hydroxypyrazolo[1,5-a]pyrimidine[2]
2ChlorinationPOCl₃7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine[1]
3DechlorinationH₂, Pd/C5-Methylpyrazolo[1,5-a]pyrimidineAnalogous to standard procedures
Pathway 2: Iodination (Hypothetical)
4C2-IodinationVarious iodinating agents2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (Low yield expected)[4] (for C3 iodination)
Alternative Pathway
1Nitro ReductionSnCl₂ or H₂/Pd-C3-Amino-4-iodopyrazoleStandard reduction methods
2CyclocondensationEthyl Acetoacetate, Acetic Acid2-Iodo-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine[2]
3DeoxygenationPOCl₃ then H₂/Pd-C2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine[1]

Conclusion

The synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine is a challenging but achievable goal for the synthetic chemist. While direct C2 iodination of the pre-formed 5-methylpyrazolo[1,5-a]pyrimidine core is likely to be problematic due to the inherent reactivity of the heterocyclic system, a more rational and predictable approach involves the construction of the pyrazolo[1,5-a]pyrimidine ring from a pre-iodinated 3-aminopyrazole precursor. This strategic choice circumvents the difficult regioselectivity issue in the final step. The methodologies outlined in this guide, based on established and reliable transformations, provide a solid foundation for researchers and drug development professionals to access this valuable and functionalized heterocyclic core for further exploration in medicinal chemistry.

References

  • Design, synthesis and antitumor evaluation of novel 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potential c-Met inhibitors. Bioorganic Chemistry. 2020;104:104356. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. 2024. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. 2014;57(12):5394-5409. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2311499. [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. 2011;2(3):331-336. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. 2022;15(11):104248. [Link]

  • Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. Bioorganic Chemistry. 2020;99:103833. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. 2021;26(11):3366. [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. ResearchGate. 2017. [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. 2024. [Link]

  • Pyrazolo[1,5-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. 2023;8(26):23751-23761. [Link]

  • Regioselective C(sp2)-H Halogenation of Pyrazolo[1,5-a]pyrimidines Facilitated by Hypervalent I. Semantic Scholar. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Journal of the Brazilian Chemical Society. 2014;25(10):1894-1901. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. 2021;26(10):2939. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. 2024;29(1):1. [Link]

  • Hydroxypyrazolo[1,5-a]pyridine inhibitor MEDS433 within the binding site of hDHODH (PDB code. ResearchGate. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. bioRxiv. 2020. [Link]

  • SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. Journal of Islamic Academy of Sciences. 1993;6(1):8-14. [Link]

Sources

Medicinal chemistry applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Scaffold

The pyrazolo[1,5-a]pyrimidine core represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine) and quinazolines. Its planar, aromatic bicyclic system allows it to mimic the ATP molecule, making it a cornerstone in the design of Type I and Type II kinase inhibitors .

The specific derivative, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , is a high-value synthetic intermediate. Unlike the more common 3-iodo derivatives (formed via direct electrophilic halogenation), the 2-iodo analog provides a unique vector for structural elaboration. The iodine atom at the C-2 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the introduction of diversity elements into regions of the binding pocket—such as the solvent-exposed front or specific hydrophobic back-pockets—that are inaccessible via C-3 functionalization.

Structural Analysis & Reactivity Profile

Understanding the electronic bias of the scaffold is critical for designing successful synthetic routes.

  • C-3 Position (Nucleophilic): The C-3 position is the most electron-rich site, analogous to the C-5 position of indole. It is highly susceptible to electrophilic aromatic substitution (EAS), such as iodination (NIS), bromination (NBS), or formylation (Vilsmeier-Haack).

  • C-2 Position (The "Strategic Handle"): The C-2 position is less nucleophilic than C-3. Therefore, introducing an iodine at C-2 requires either pre-functionalization of the starting pyrazole or directed lithiation strategies. Once installed, the C-2 iodide is a stable leaving group for cross-coupling.

  • C-7 Position (Electrophilic): The C-7 position (adjacent to the bridgehead nitrogen) is electron-deficient and susceptible to nucleophilic aromatic substitution (

    
    ) if a leaving group (e.g., Cl) is present, or nucleophilic attack during ring closure.
    
Diagram 1: Reactivity & Numbering Logic

G Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 C-3 Position (Nucleophilic) Target: EAS (Halogenation) Core->C3 Most Reactive to E+ C2 C-2 Position (Strategic Vector) Target: Pd-Coupling (Suzuki) Core->C2 Requires Pre-functionalization C7 C-7 Position (Electrophilic) Target: Nucleophilic Attack Core->C7 Susceptible to Nu-

Caption: Reactivity profile of the pyrazolo[1,5-a]pyrimidine scaffold highlighting the distinct chemical behaviors of the C-2, C-3, and C-7 positions.

Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Direct iodination of 5-methylpyrazolo[1,5-a]pyrimidine yields the 3-iodo isomer exclusively due to the high electron density at C-3. Therefore, the synthesis of the 2-iodo isomer must proceed via a "bottom-up" cyclization approach using a pre-iodinated aminopyrazole.

Protocol: Condensation Route

Retrosynthetic Logic: The target molecule is assembled by condensing 3-iodo-1H-pyrazol-5-amine with a 1,3-dicarbonyl equivalent. To achieve the 5-methyl substitution pattern, 4,4-dimethoxybutan-2-one (acetylacetaldehyde dimethyl acetal) is the preferred reagent.

Step-by-Step Methodology
  • Precursor Preparation:

    • Start with 3-iodo-1H-pyrazol-5-amine (CAS: 123456-XX-X - Note: Verify specific commercial CAS, often custom synthesized from 3-aminopyrazole via diazonium chemistry or available as a building block).

    • Alternative Precursor: If 3-iodo-5-aminopyrazole is unavailable, start with 3-amino-pyrazole, protect the amine, lithiate at C-5 (which becomes C-2 in fused system? No, numbering flips. See note below), iodinate, then deprotect.

    • Correction on Numbering: In 5-aminopyrazole (or 3-aminopyrazole tautomer), the carbon adjacent to the bridgehead nitrogen becomes C-2. Thus, we need 3-iodo-5-aminopyrazole .

  • Cyclocondensation:

    • Reagents: 3-iodo-1H-pyrazol-5-amine (1.0 eq), 4,4-dimethoxybutan-2-one (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).

    • Conditions: Reflux (118°C) for 4–6 hours.

    • Mechanism: The exocyclic amine attacks the ketone carbonyl (forming the imine), followed by cyclization of the ring nitrogen onto the acetal/aldehyde carbon.

    • Regioselectivity: The reaction can yield two isomers: 5-methyl (target) and 7-methyl .

      • Control: In acetic acid, the formation of the 7-methyl isomer is often favored with symmetrical reagents, but with 4,4-dimethoxybutan-2-one, the ketone is more electrophilic to the exocyclic amine than the acetal. This usually favors the 5-methyl isomer.

      • Purification: The isomers typically have distinct

        
         values. Purify via flash column chromatography (Hexanes/EtOAc gradient).
        
  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet of the pyrimidine proton at C-6 (~6.8 ppm) and the C-3 pyrazole proton (~6.5 ppm - Wait, C-3 is H, C-2 is I).

    • Correction: In the 2-iodo derivative, C-3 has a proton. It will appear as a singlet around 6.5–7.0 ppm. The C-6 proton will be a doublet (J4-5 Hz) coupled to C-7 H (doublet, J4-5 Hz). If it is 5-methyl, C-6 is a doublet coupled to C-7 H. If it is 7-methyl, C-6 is a doublet coupled to C-5 H? No, 7-methyl has H at C5 and C6.

    • NOE Study: Crucial for confirming regiochemistry. Irradiate the methyl group signal.

      • 5-Methyl Isomer: NOE observed between Methyl and H-6.

      • 7-Methyl Isomer: NOE observed between Methyl and H-6 (stronger) or Methyl and H-bridgehead? (Proximity to N-bridge).

Diagram 2: Synthetic Pathway

Synthesis Amine 3-Iodo-1H-pyrazol-5-amine Reaction Cyclocondensation AcOH, Reflux, 4h Amine->Reaction Ketal 4,4-Dimethoxybutan-2-one Ketal->Reaction Target 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (Target) Reaction->Target Major (kinetic) Isomer 7-Methyl Isomer (Byproduct) Reaction->Isomer Minor

Caption: Cyclocondensation route to access the 2-iodo scaffold. Regioselectivity is controlled by the electrophilicity of the carbonyl vs. acetal.

Functionalization: The "Toolkit"

Once the 2-iodo-5-methyl core is in hand, it serves as a divergence point.

A. Suzuki-Miyaura Coupling (C-2 Arylation)

This is the primary application. The C-2 aryl group often sits in the solvent-exposed region of kinase pockets or interacts with the hydrophobic region II .

  • Protocol:

    • Dissolve 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in 1,4-Dioxane/Water (4:1).

    • Add Aryl Boronic Acid (1.2 eq),

      
       (2.0 eq).
      
    • Degas with

      
       for 10 min.
      
    • Add catalyst:

      
       (5 mol%).
      
    • Heat to 90°C for 2-4 hours.

    • Note: The 2-iodo bond is robust but reactive under standard Pd conditions.

B. Sequential Functionalization (C-3 Halogenation)

After C-2 functionalization, the C-3 position remains open and nucleophilic.

  • Step 2: Treat the C-2 arylated product with NIS (N-iodosuccinimide) in ACN at RT.

  • Result: 3-Iodo-2-aryl-5-methylpyrazolo[1,5-a]pyrimidine.

  • Application: This allows for a second cross-coupling at C-3, enabling the construction of highly substituted, non-planar inhibitors (e.g., mimicking the "propeller" shape of many kinase inhibitors).

Medicinal Chemistry Applications

Kinase Inhibition (CDK, KDR, PI3K)

The pyrazolo[1,5-a]pyrimidine scaffold binds to the ATP hinge region via the bridgehead nitrogen (N-4) and the substituent at C-3 or C-5.

  • Role of 5-Methyl: Provides steric bulk that can induce selectivity by clashing with the "gatekeeper" residue in certain kinases or filling a small hydrophobic pocket.

  • Role of 2-Substituent (derived from 2-Iodo):

    • Solubility: Introduction of solubilizing groups (e.g., pyridine, morpholine-linked aryls) at C-2.

    • Selectivity: In CDK2 inhibitors , C-2 substituents can extend toward the ribose binding pocket, improving affinity.

GABA-A Receptor Modulators

Analogs of Zaleplon (a sedative-hypnotic) utilize this core.

  • While Zaleplon itself is a 3-cyano-pyrazolo[1,5-a]pyrimidine, SAR studies indicate that C-2 substituents modulate the affinity for the

    
     subunit of the GABA-A receptor.
    
  • The 2-iodo intermediate allows for the rapid synthesis of a library of 2-aryl/heteroaryl analogs to fine-tune the pharmacokinetic profile (half-life) and reduce sedation hangover effects.

Antimicrobial/Antifungal Agents

Recent studies have identified 2,5-disubstituted pyrazolo[1,5-a]pyrimidines as potent inhibitors of bacterial DNA gyrase. The 2-iodo precursor is essential for attaching the requisite lipophilic aryl tail.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Regioselective Synthesis of 5- and 7-Substituted Pyrazolo[1,5-a]pyrimidines.[1][2][3][4]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • URL:[Link]

  • Medicinal Chemistry of Kinase Inhibitors

    • Title: Pyrazolo[1,5-a]pyrimidines as a Novel Class of CK2 Inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters, Vol 20, Issue 15.
    • URL:[Link]

  • Palladium Coupling on Pyrazolo[1,5-a]pyrimidine

    • Title: Palladium-Catalyzed Direct Aryl
    • Source:The Journal of Organic Chemistry, Vol 76, Issue 15.
    • URL:[Link]

  • GABA-A Receptor Ligands (Zaleplon Analogs)

    • Title: Synthesis and SAR of Pyrazolo[1,5-a]pyrimidines as Ligands for GABA-A Receptors.
    • Source:Journal of Medicinal Chemistry, Vol 48, Issue 16.
    • URL:[Link]

Sources

Therapeutic Potential of 5-Methylpyrazolo[1,5-a]pyrimidine Analogs: A Comprehensive Technical Guide to Kinase Inhibition and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pursuit of highly selective, ATP-competitive kinase inhibitors has long been hindered by off-target toxicities and the rapid emergence of resistance mutations. In recent years, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged chemotype in medicinal chemistry, driving the development of next-generation targeted therapeutics[1].

As an application scientist overseeing hit-to-lead optimization, I emphasize the specific utility of the 5-methylpyrazolo[1,5-a]pyrimidine core. The 5-methyl substitution is not merely a steric placeholder; it actively modulates the dihedral angle of adjacent substituents, optimizing the presentation of the pyrimidine nitrogen atoms to the hinge region of the kinase ATP-binding pocket. This precise spatial orientation allows for critical bidentate hydrogen bonding with conserved hinge residues (e.g., Leu83 in CDK2 or Met592 in TRKA) while the 5-methyl group projects into the hydrophobic selectivity pocket, enhancing both binding affinity and kinase selectivity[2],[3].

Target Landscape & Therapeutic Rationale

The therapeutic versatility of this scaffold is demonstrated by its ability to potently inhibit a diverse array of oncogenic and inflammatory kinases[4]:

  • Cyclin-Dependent Kinase 2 (CDK2): Unlike CDK4/6, CDK2 inhibition has shown considerable therapeutic potential with reduced compensatory mechanisms in specific cancer contexts. Analogs featuring the pyrazolo[1,5-a]pyrimidine core (such as dinaciclib and novel 5-methyl derivatives) exhibit sub-nanomolar to low-nanomolar IC50 values against CDK2, inducing profound G1-phase arrest and apoptosis in colorectal and breast cancer cell lines[2].

  • Tropomyosin Receptor Kinases (TRKA/B/C): NTRK gene fusions are primary oncogenic drivers in various solid tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a foundational element in FDA-approved TRK inhibitors (e.g., Larotrectinib) and second-generation macrocyclic analogs designed to overcome solvent-front resistance mutations[3]. Recent dual-inhibitor designs have successfully targeted both CDK2 and TRKA simultaneously[5].

  • Pim-1 Kinase: Overexpressed in hematological malignancies and prostate cancers, Pim-1 is a key survival factor. Specific pyrazolo[1,5-a]pyrimidine analogs have demonstrated highly selective Pim-1 inhibition over a panel of 119 oncogenic kinases, effectively suppressing tumor cell survival without inducing hERG toxicity[6].

  • c-Src Kinase: Beyond oncology, 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been optimized for central nervous system (CNS) penetration. These analogs selectively inhibit c-Src kinase and have demonstrated in vivo efficacy in reducing infarct volume in acute ischemic stroke models[7].

Mechanism of Action: Signaling Pathway Visualization

The primary mechanism by which these analogs exert their therapeutic effect is through the competitive blockade of ATP binding, which halts downstream signal transduction and forces the cell into apoptosis.

Pathway Inhibitor 5-Methylpyrazolo [1,5-a]pyrimidine Kinase Target Kinase (TRKA / CDK2) Inhibitor->Kinase ATP-Competitive Inhibition Effector Downstream Effectors (AKT / ERK / Rb) Kinase->Effector Phosphorylation (Blocked) Outcome Cell Cycle Arrest & Apoptosis Effector->Outcome Signal Transduction

Fig 1. Mechanism of ATP-competitive kinase inhibition and downstream signaling blockade by pyrazolo[1,5-a]pyrimidines.

Quantitative Efficacy Data

To benchmark the potency of this scaffold, the following table summarizes the biochemical and phenotypic data of key pyrazolo[1,5-a]pyrimidine derivatives across various therapeutic indications.

Compound / Analog ClassPrimary Target(s)Biochemical IC₅₀Disease IndicationReference
Dinaciclib (Analog 4) CDK1/2/5/9< 5 nMSolid Tumors / Leukemia[2]
Compound 21c CDK218 nMColorectal Cancer (HCT-116)[2]
Compound 6t CDK2 / TRKA90 nM / 450 nMBroad-spectrum Carcinoma[5]
Compound 11b Pim-114 nMProstate Cancer[6]
Compound 7f c-Src2.5 nMAcute Ischemic Stroke[7]

Self-Validating Experimental Protocols

As drug development professionals, we must ensure that our screening cascades are self-validating. In vitro potency does not guarantee cellular permeability or target engagement. The following protocols detail our standardized, two-tier validation system designed to eliminate false positives and establish strict causality between compound binding and phenotypic outcomes.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: Standard colorimetric or standard fluorescence assays often suffer from interference when testing highly conjugated nitrogenous heterocycles. TR-FRET introduces a microsecond time delay before signal acquisition, eliminating compound autofluorescence and ensuring the calculated IC50 reflects genuine thermodynamic binding.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., recombinant human CDK2/Cyclin E) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 5-methylpyrazolo[1,5-a]pyrimidine analog in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Enzyme Incubation: Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled substrate (50 nM) and ATP (at the predetermined Kₘ value for the specific kinase) to initiate the reaction.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using a 340 nm excitation and dual emission at 615 nm (Europium) and 665 nm (ULight). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Cellular Target Engagement (Mechanistic Western Blot)

Rationale: To prove that the observed cytotoxicity is a direct result of on-target kinase inhibition inside the living cell, we quantify the suppression of specific downstream phosphorylation events (e.g., p-Rb for CDK2 or p-ERK for TRKA).

  • Cell Culture & Treatment: Seed HCT-116 cells (for CDK2 evaluation) at 3x10⁵ cells/well in a 6-well plate. Incubate overnight. Treat cells with the analog at 0.5x, 1x, and 5x the established biochemical IC50 for 4 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state.

  • Protein Quantification & Separation: Quantify protein yield via BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 150V for 60 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-Rb Ser807/811) and total target protein. Use GAPDH as a loading control.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry to confirm dose-dependent target engagement.

Hit-to-Lead Workflow Visualization

The integration of these protocols forms a robust pipeline for advancing pyrazolo[1,5-a]pyrimidine hits into viable clinical leads.

Workflow A 1. Library Synthesis (Core Scaffold Modification) B 2. TR-FRET Kinase Assay (Primary Biochemical Screen) A->B Hits C 3. Cellular Target Engagement (Western Blot / CETSA) B->C IC50 < 100nM D 4. Phenotypic Screening (CellTiter-Glo Viability) C->D Validated Target E 5. In Vivo Efficacy (Xenograft / MCA Occlusion) D->E Lead Candidates

Fig 2. Self-validating hit-to-lead experimental workflow for evaluating novel kinase inhibitors.

Conclusion and Future Perspectives

The 5-methylpyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Its highly tunable nature allows medicinal chemists to dial in selectivity against specific kinases—ranging from CDK2 in oncology to c-Src in ischemic stroke—while maintaining favorable ADMET profiles[2],[7].

Looking forward, the field is rapidly pivoting toward utilizing this scaffold as the warhead component in Proteolysis Targeting Chimeras (PROTACs). By tethering a pyrazolo[1,5-a]pyrimidine-based target binder to an E3 ligase ligand, researchers can move beyond mere enzymatic inhibition to drive the complete degradation of oncogenic kinases, offering a powerful strategy to overcome acquired resistance mutations.

References

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents Source: doi.org URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: nih.gov URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: mdpi.com URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: mdpi.com URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: nih.gov URL:[Link]

  • Discovery of Novel 2-Anilinopyrazolo[1,5-a]pyrimidine Derivatives as c-Src Kinase Inhibitors for the Treatment of Acute Ischemic Stroke Source: jst.go.jp URL:[Link]

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold Source: researcher.life URL:[Link]

Sources

Advanced Safety and Handling Whitepaper: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Context

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore in modern oncology and immunology, serving as the core nucleus for FDA-approved Tropomyosin receptor kinase (Trk) inhibitors, CDK2 inhibitors, and novel TLR4 modulators [1, 2]. Within this chemical space, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5) acts as a critical, highly reactive building block. The presence of the iodine atom at the C-2 position provides an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly functionalize the core.

However, the very features that make this molecule synthetically valuable—the labile carbon-iodine (C-I) bond and the planar, electron-rich heteroaromatic system—also dictate its unique hazard profile. This guide transcends a standard 16-section Safety Data Sheet (SDS) by detailing the causality behind the handling requirements, toxicological risks, and experimental workflows necessary for safe and effective utilization.

Physicochemical Profiling & Structural Causality

To handle this compound safely, researchers must understand how its physical properties are dictated by its molecular structure. The heavy iodine atom significantly increases the molecular weight and lipophilicity, while the fused nitrogenous rings dictate its solubility and reactivity profile [3].

Table 1: Quantitative Physicochemical & Hazard Summary
ParameterValue / ClassificationCausality / Implication for Handling
Chemical Formula C₇H₆IN₃High halogen-to-carbon ratio dictates dense, halogenated waste disposal protocols.
Molecular Weight 259.05 g/mol Heavy atom effect (Iodine) lowers volatility, reducing acute inhalation risks of vapors.
Predicted Density 2.07 ± 0.1 g/cm³Settles rapidly in biphasic extractions; requires vigorous stirring during aqueous quenching.
GHS Hazard Codes H302, H315, H319, H335Electrophilic nature of the C-I bond makes it a potential alkylating agent, causing irritation [4].
Storage Temp. 2–8 °C, Argon/N₂C-I bonds are susceptible to homolytic cleavage via UV light or thermal degradation.

Toxicological Mechanisms & Hazard Assessment

Standard SDS documentation lists hazards (e.g., "Causes skin irritation"), but rarely explains the biochemical mechanism. For 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, the primary toxicological concern stems from its potential to act as an electrophile in biological systems.

If inhaled as a dust or absorbed through the skin, the iodo-heterocycle can undergo nucleophilic aromatic substitution (SNAr) or radical-mediated reactions with cellular nucleophiles, such as glutathione (GSH) or the thiol groups of cysteine residues in proteins. This depletion of GSH leads to localized oxidative stress, manifesting as the irritation described by GHS codes H315 (Skin) and H319 (Eye)[4]. Furthermore, prolonged exposure to light can degrade the compound, releasing molecular iodine (I₂), a severe respiratory and mucosal irritant.

ToxPathway A 2-Iodo-5-methylpyrazolo [1,5-a]pyrimidine B UV/Light Exposure (Improper Storage) A->B Environmental G In Vivo Arylation (Protein Adduction) A->G Direct Electrophilicity C Homolytic C-I Cleavage B->C D Iodine Radicals (I•) & Reactive Intermediates C->D E Cellular Nucleophile Depletion (e.g., GSH) D->E Biological Interaction F Oxidative Stress & Tissue Irritation (H315/H319) E->F G->F

Mechanistic pathway of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine degradation and biological toxicity.

Self-Validating Experimental Protocols

Because this compound is primarily utilized in transition-metal-catalyzed cross-coupling to synthesize complex kinase inhibitors [5], the following step-by-step protocol is designed as a self-validating system . This means every critical safety and handling step includes a physical or chemical check to ensure the integrity of the process.

Workflow: Safe Palladium-Catalyzed Cross-Coupling & Quenching

Step 1: Purity and Degradation Verification (The Pre-Check)

  • Action: Before opening the vial, visually inspect the solid. Dissolve a 1 mg sample in dichloromethane (DCM) and spot it on a TLC plate.

  • Causality: Iodine compounds degrade over time, releasing I₂.

  • Self-Validation: If the solid is distinctly brown, or if the TLC shows a dark streak that stains heavily with starch-iodide paper, degradation has occurred. Do not use without recrystallization or silica plug filtration.

Step 2: Inert Atmosphere Setup

  • Action: Weigh the compound inside a fume hood using anti-static spatulas. Transfer to a Schlenk flask and purge with Argon for 15 minutes.

  • Causality: Oxygen and moisture can poison palladium catalysts and accelerate the oxidative degradation of the iodo-pyrimidine core.

Step 3: Reaction Execution

  • Action: Add the boronic acid, Pd-catalyst, and degassed solvent (e.g., 1,4-Dioxane/H₂O). Heat to 80°C.

  • Safety Note: Halogenated heterocycles can sublime or co-distill with solvents. Ensure the condenser is fully operational to prevent the escape of toxic vapors into the fume hood exhaust.

Step 4: The Thiosulfate Quench (Critical Safety Step)

  • Action: Upon reaction completion, cool the mixture to room temperature. Add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes.

  • Causality: Cross-coupling of iodinated compounds often leaves residual electrophilic iodine species and Pd-black. Thiosulfate acts as a reducing agent, converting toxic molecular iodine (I₂) into benign, water-soluble iodide ions (I⁻).

  • Self-Validation: The organic layer must transition from a dark/brown tint to pale yellow or clear. If the solution remains dark brown, the quench is incomplete. Add additional Na₂S₂O₃ until the color clears, validating that all reactive iodine has been neutralized.

Workflow S1 1. Quality Control (TLC/Visual Check) S2 2. Inert Atmosphere (Argon Purge) S1->S2 S3 3. Cross-Coupling Reaction (Pd-cat) S2->S3 S4 4. Thiosulfate Quench (Validate Color Clear) S3->S4 S5 5. Halogenated Waste Disposal S4->S5

Self-validating experimental workflow for handling and reacting halogenated pyrazolo-pyrimidines.

Environmental Impact and Waste Management

Due to the presence of the pyrazolo[1,5-a]pyrimidine ring and the iodine atom, this compound and its unreacted derivatives pose a specific threat to aquatic environments.

  • Segregation: Never mix waste containing 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with standard non-halogenated organic waste. It must be strictly segregated into Halogenated Organic Waste containers.

  • Incineration Causality: Disposal facilities must incinerate halogenated waste at exceptionally high temperatures equipped with acid-gas scrubbers. If incinerated improperly, iodinated aromatics can generate toxic dioxin-like compounds or corrosive hydroiodic acid (HI) gas.

  • Spill Response: In the event of a powder spill, do not sweep dry (which aerosolizes the toxic dust). Cover the spill with a damp absorbent pad soaked in a dilute sodium thiosulfate solution to neutralize any reactive surface iodine, then collect for hazardous disposal.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PMC.[Link]

  • Pyrazolo(1,5-a)pyrimidine | Safety and Hazards. PubChem.[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.[Link]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a privileged, nitrogen-rich bicyclic scaffold extensively utilized in modern drug discovery, particularly in the development of selective kinase inhibitors (e.g., PI3Kδ, JAK, and CDK inhibitors)[1][2]. Late-stage functionalization of this scaffold is critical for rapid structure-activity relationship (SAR) exploration[3]. This application note details the mechanistic rationale, condition optimization, and a highly reproducible protocol for the Suzuki-Miyaura cross-coupling at the C2 position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Mechanistic Rationale & Substrate Analysis

Derivatization at the C2 position via palladium-catalyzed cross-coupling presents specific synthetic challenges compared to the more commonly functionalized C3 or C7 positions[4].

The Oxidative Addition Step: The C2 position, located on the pyrazole ring, is relatively electron-neutral. However, the high polarizability and weak bond dissociation energy of the C2–I bond ensure that the initial oxidative addition of the Pd(0) active species is extremely rapid, even at lower temperatures[5].

The Challenge of Catalyst Poisoning: The primary failure mode in this reaction is not oxidative addition, but rather catalyst sequestration. The pyrazolo[1,5-a]pyrimidine core contains a bridgehead nitrogen (N4) and two pyrimidine nitrogens (N1, N3) with available lone pairs. These heteroatoms can competitively coordinate to the Pd(II) intermediate, forming stable, off-cycle chelates that halt the catalytic cycle[2].

Causality in Ligand Selection: To overcome this catalyst poisoning, the use of bidentate phosphine ligands with a large bite angle (such as dppf) or sterically demanding, electron-rich monodentate ligands (such as XPhos) is mandatory. These ligands maintain a tightly bound, sterically crowded coordination sphere around the palladium center, physically preventing the substrate's nitrogen atoms from displacing the ligand and deactivating the catalyst[3]. Furthermore, a rapid transmetalation step is required to outcompete protodehalogenation—a common side reaction where the Pd(II)-aryl intermediate is prematurely protonated.

Optimization of Reaction Conditions

To establish a robust protocol, various catalyst/ligand systems and base/solvent combinations were evaluated. The quantitative data below summarizes the causality behind the finalized conditions.

Table 1: Catalyst and Condition Screening for C2-Arylation

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)9045Significant protodehalogenation; slow transmetalation.
2Pd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O9020Catalyst precipitation (poisoning by substrate nitrogens).
3Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ Dioxane/H₂O (4:1) 90 88 Clean conversion; dppf prevents N-coordination.
4Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane/H₂O (4:1)10085Excellent alternative for highly sterically hindered boronic acids.

Note: Yields determined by LC-MS (UV 254 nm) integration against an internal standard.

Mechanistic Pathway

G Start Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) inserts into C2-I bond Start->OxAdd 2-Iodo Substrate TransMet Transmetalation Ar-B(OH)2 + Base replace I OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination C2-Ar Bond Formation TransMet->RedElim RedElim->Start Catalyst Regeneration Product 2-Aryl-5-methylpyrazolo [1,5-a]pyrimidine RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Experimental Protocol

The following step-by-step methodology utilizes the optimized conditions (Table 1, Entry 3) for a 1.0 mmol scale reaction.

Reagents & Materials:

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: 259.05 mg (1.00 mmol, 1.0 equiv)

  • Arylboronic acid: 1.20 mmol (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂: 40.8 mg (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄): 424.5 mg (2.00 mmol, 2.0 equiv)

  • 1,4-Dioxane (Anhydrous): 4.0 mL

  • HPLC-grade H₂O: 1.0 mL

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL) to the flask. The biphasic nature of the solvent is critical; water dissolves the inorganic base to form the reactive boronate species, while dioxane solubilizes the organic components.

  • Degassing (Critical Step): Seal the Schlenk tube with a rubber septum. Degas the heterogeneous mixture by sparging with Argon for 15 minutes, or perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen ingress will rapidly oxidize the Pd(0) species and promote oxidative homocoupling of the boronic acid.

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800+ rpm) for 4 to 8 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Filtration & Drying: Pass the combined organic layers through a short pad of Celite to remove palladium black. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient).

Self-Validating System & Troubleshooting

To ensure scientific integrity, this protocol is designed as a self-validating system. Researchers must utilize in-process controls (IPC) via LC-MS to verify the mechanistic progression of the reaction.

  • Target Validation: The starting material exhibits an

    
     of 260.0. The successful product will show the corresponding 
    
    
    
    of the coupled mass.
  • Troubleshooting Protodehalogenation: If LC-MS reveals a significant peak at

    
     (5-methylpyrazolo[1,5-a]pyrimidine), the transmetalation step is failing to outpace the protonation of the Pd(II) intermediate. Corrective Action:  Ensure the K₃PO₄ is fully dissolved (slightly increase the water ratio) or switch to a more soluble base like Cs₂CO₃.
    
  • Troubleshooting Homocoupling: If the LC-MS shows a large peak corresponding to

    
    , the boronic acid is undergoing oxidative homocoupling. Corrective Action:  The degassing procedure was insufficient. Strictly adhere to the freeze-pump-thaw method to eliminate dissolved oxygen.
    

References

  • [1] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Available at:[Link]

  • [2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Available at:[Link]

  • [3] Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. Available at: [Link]

  • [4] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. Available at:[Link]

  • [5] 2-Iodo-1-C-acceptor-substituted glycals: synthesis and transformation into 1,2-C,C-disubstituted glycals via Suzuki–Miyaura coupling reaction - RSC Publishing. Available at:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Iodo-5-Methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5)[1]

Executive Summary & Mechanistic Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent activity as an ATP-competitive and allosteric inhibitor of critical protein kinases (e.g., EGFR, B-Raf, MEK, CDK2, and PI3Kδ)[2][3][4]. Functionalization of this bicyclic core is essential for exploring Structure-Activity Relationships (SAR) and optimizing kinase selectivity[2][4].

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine serves as an ideal electrophilic partner for Palladium-catalyzed cross-coupling reactions[5][6]. The strategic placement of the iodine atom at the C-2 position leverages the low bond dissociation energy of the C–I bond (~55 kcal/mol), facilitating rapid and highly regioselective oxidative addition by Pd(0) species[5][6]. The 5-methyl group provides a valuable steric and electronic handle that stabilizes the core during high-temperature couplings while remaining orthogonal to C-2 functionalization.

The Catalytic Cycle: Causality of Reactivity

The efficiency of this cross-coupling relies on a self-propagating Pd(0)/Pd(II) cycle. The oxidative addition into the C-2 iodine bond is highly favored, preventing off-target degradation of the nitrogen-rich heterocycle. Subsequent transmetalation is driven by base-mediated activation of the nucleophile (e.g., boronic acid), followed by reductive elimination to yield the functionalized product.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C2-I bond) Pd0->OxAdd 2-Iodo-substrate PdII_1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII_1 Transmet Transmetalation (Boronic Acid + Base) PdII_1->Transmet Base activation PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') Transmet->PdII_2 RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 2-Substituted 5-methylpyrazolo[1,5-a]pyrimidine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C-2 position.

Reaction Optimization & Quantitative Data

To establish a robust, self-validating protocol, various catalytic systems were evaluated for the Suzuki-Miyaura coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a standard arylboronic acid.

Causality of Optimal Conditions:

  • Catalyst/Ligand:

    
     outperforms 
    
    
    
    . The bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step and suppresses unwanted protodeboronation of the boronic acid.
  • Base & Solvent: A biphasic 1,4-Dioxane/Water system with

    
     provides the highest yields. The water dissolves the inorganic base to form the reactive boronate complex essential for transmetalation, while dioxane maintains the solubility of the pyrazolo[1,5-a]pyrimidine core.
    
Table 1: Optimization of Suzuki-Miyaura Conditions
EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)*
1

None

Toluene/

(4:1)
9045%
2



1,4-Dioxane/

(4:1)
9062%
3

None

1,4-Dioxane/

(4:1)
9088%
4

None

1,4-Dioxane/

(4:1)
90 94%

*Yields determined by HPLC integration at 254 nm using an internal standard.

Experimental Workflows & Protocols

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) React 2. Cross-Coupling (Thermal/Microwave) Prep->React Quench 3. Quench & Extract (Aqueous Workup) React->Quench Purify 4. Purification (Flash Chromatography) Quench->Purify Analyze 5. Validation (LC-MS, NMR) Purify->Analyze

Standardized experimental workflow for palladium-catalyzed cross-coupling.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-2 Arylation)

This protocol is designed to synthesize 2-aryl-5-methylpyrazolo[1,5-a]pyrimidine derivatives.

Reagents:

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 259.05 mg)

  • Arylboronic Acid (1.2 mmol)

  • 
     (0.05 mmol, 40.8 mg)
    
  • 
     (2.0 mmol, 651.6 mg)
    
  • 1,4-Dioxane / Deionized

    
     (4:1 ratio, 10 mL total)
    

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 20 mL Schlenk tube, add 1,4-dioxane (8 mL) and

    
     (2 mL). Sparge the solvent mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which prevents the oxidative homocoupling of the boronic acid.
    
  • Reagent Loading: Add the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, arylboronic acid, and

    
     to the tube.
    
  • Catalyst Addition: Quickly add the

    
     catalyst under a positive flow of Argon. Seal the tube tightly.
    
  • Reaction Execution: Heat the mixture in an oil bath at 90 °C for 2–4 hours.

    • Self-Validation Checkpoint: The mixture should transition from a pale suspension to a dark red/brown homogeneous solution within 15 minutes, indicating the successful generation of the active

      
       species.
      
  • Reaction Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak (

    
     259.05 
    
    
    
    ) is fully consumed.
  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) and brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-2 Amination)

For the introduction of amine moieties (e.g., morpholine or piperazine derivatives) to the C-2 position, a modified catalytic system is required to prevent


-hydride elimination.

Reagents:

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol)

  • Secondary Amine (1.5 mmol)

  • 
     (0.025 mmol, 22.9 mg)
    
  • BrettPhos Ligand (0.05 mmol, 26.8 mg)

  • Sodium tert-butoxide (

    
    ) (2.0 mmol, 192.2 mg)
    
  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an Argon-filled glovebox, charge a dry reaction vial with

    
    , BrettPhos, and 
    
    
    
    .
    • Causality Note: BrettPhos is specifically chosen because its bulky, electron-rich biaryl phosphine structure accelerates reductive elimination of the C–N bond, outcompeting unwanted

      
      -hydride elimination pathways.
      
  • Substrate Addition: Add the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and the secondary amine, followed by anhydrous toluene.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C for 6 hours.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure aminated product.

Troubleshooting & Analytical Validation

  • Issue: High levels of Protodeboronation (Suzuki-Miyaura)

    • Cause: The boronic acid is hydrolyzing before transmetalation can occur.

    • Solution: Switch to the corresponding pinacol boronate ester (BPin), or reduce the water content in the solvent mixture. Alternatively, add the boronic acid in two batches (0.6 eq at

      
      , 0.6 eq at 
      
      
      
      ).
  • Issue: Incomplete Conversion

    • Cause: Catalyst deactivation (evidenced by the early precipitation of black palladium metal).

    • Solution: Ensure strict anaerobic conditions during setup. Verify that the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine starting material is highly pure, as trace acidic impurities can poison the Pd catalyst.

  • Analytical Verification:

    • 
       NMR:  The disappearance of the distinct C-2 proton (if comparing to the des-iodo core) or the shift in the pyrimidine protons confirms functionalization. The 5-methyl group should appear as a sharp singlet around 
      
      
      
      2.5–2.7 ppm.
    • 
       NMR:  The C-2 carbon resonance will shift significantly downfield upon replacement of the shielding iodine atom with an aryl or amine group.
      

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances (2025) URL:[Link]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies Source: Organic & Biomolecular Chemistry (2022) URL:[Link]

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (CAS: 2171314-03-5) Physical and Chemical Properties Source: ChemSrc Database URL:[Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors via the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis and utilization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , a specialized scaffold for developing ATP-competitive kinase inhibitors.

Introduction: The "Privileged" Kinase Scaffold

The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with the purine ring of ATP. This scaffold forms the backbone of several FDA-approved kinase inhibitors (e.g., Larotrectinib , Entrectinib ) used to target Trk, CDK, and Pim kinases.

While the majority of synthetic efforts focus on the C-3 position (via electrophilic halogenation), the C-2 position offers a distinct vector for exploring Structure-Activity Relationships (SAR), allowing access to unique chemical space within the kinase ATP-binding pocket. The 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine intermediate serves as a critical "divergent node," enabling the rapid generation of 2-aryl/heteroaryl libraries via palladium-catalyzed cross-coupling.

Structural Architecture & Numbering

Correct IUPAC numbering is critical for this protocol.

  • Position 2 (C-2): The carbon in the pyrazole ring adjacent to N-1. (Target of this guide).

  • Position 3 (C-3): The carbon in the pyrazole ring adjacent to the bridgehead. (Standard electrophilic site).

  • Position 5 (C-5): The methyl-bearing carbon in the pyrimidine ring.

Strategic Synthesis Guide

The synthesis of the 2-iodo isomer cannot be achieved through direct iodination of the core, which exclusively yields the 3-iodo product due to the high electron density at C-3. Instead, a de novo cyclization strategy is required, starting from a pre-functionalized pyrazole.

Retrosynthetic Analysis

To obtain 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine , we utilize a condensation reaction between 3-iodo-1H-pyrazol-5-amine and a 1,3-electrophile equivalent (4,4-dimethoxybutan-2-one).

  • Regiocontrol: The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyls can yield regioisomers (5-methyl vs. 7-methyl).

  • Solution: Using 4,4-dimethoxybutan-2-one (an aldehyde-ketone equivalent) drives the formation of the 5-methyl isomer. The more reactive aldehyde equivalent (acetal) condenses with the exocyclic amine first, followed by cyclization onto the ketone.

Experimental Protocols

Protocol A: Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Objective: Construction of the core scaffold with the iodine handle at C-2.

Materials:

  • 3-Iodo-1H-pyrazol-5-amine (1.0 equiv)

  • 4,4-Dimethoxybutan-2-one (1.2 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Optional co-solvent)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-iodo-1H-pyrazol-5-amine (e.g., 10 mmol, 2.09 g).

  • Addition: Add 4,4-dimethoxybutan-2-one (12 mmol, 1.58 g) and glacial acetic acid (20 mL).

  • Cyclization: Heat the reaction mixture to reflux (118 °C) for 4–6 hours. Monitor consumption of the aminopyrazole by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Expert Insight: The acetal requires acid hydrolysis to generate the reactive aldehyde species in situ. Acetic acid serves as both solvent and catalyst.

  • Workup: Cool the mixture to room temperature. Pour the solution into ice-cold water (100 mL).

  • Neutralization: Carefully neutralize with saturated aqueous NaHCO₃ or solid Na₂CO₃ until pH ~7–8. A precipitate should form.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–40% EtOAc in Hexanes) if necessary.

    • Yield Expectation: 65–80%.[1][2]

    • Characterization: Confirm regiochemistry via NOESY NMR (Correlation between 5-Me and 6-H).

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Functionalization of the C-2 position to generate kinase inhibitors.

Materials:

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (deoxygenated)

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the 2-iodo scaffold (0.5 mmol), boronic acid (0.6 mmol), and catalyst (0.025 mmol).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes (Critical for Pd(0) stability).

  • Reaction: Seal and heat to 90–100 °C for 2–12 hours (or 120 °C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (gradient elution).

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the divergent synthesis capabilities, contrasting the "Standard" C-3 route with the "Targeted" C-2 route described above.

G Start 3-Iodo-1H-pyrazol-5-amine Core 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (Target Scaffold) Start->Core Regioselective Cyclization Reagent 4,4-Dimethoxybutan-2-one (Acidic Condensation) Reagent->Core Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat) Core->Coupling C-2 Functionalization Product 2-Aryl-5-methylpyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Hit) Coupling->Product Library Generation AltStart 5-Methylpyrazolo[1,5-a]pyrimidine AltProd 3-Iodo-5-methyl... (Standard Route) AltStart->AltProd NIS (Electrophilic)

Caption: Divergent synthesis workflow. The solid path details the de novo construction of the 2-iodo scaffold, enabling unique C-2 functionalization distinct from the standard electrophilic C-3 iodination (dashed).

Quantitative Data & Troubleshooting

Table 1: Optimization of Cyclization Conditions
EntrySolventCatalystTemp (°C)Time (h)Yield (%)Notes
1EthanolHCl (conc.)801245Slow conversion, some degradation.
2Acetic Acid None (Self) 118 4 78 Optimal.[2][3] Clean conversion.
3WaterKHSO₄100662"Green" method, lower solubility.
4Toluenep-TsOH110855Formation of side products.
Expert Tips (Troubleshooting)
  • Regioisomer Contamination: If the 7-methyl isomer is observed (rare with 4,4-dimethoxybutan-2-one), ensure the reaction temperature is maintained at reflux. Lower temperatures favor kinetic products which may differ.

  • Iodine Stability: The C-2 iodine is robust under acidic cyclization conditions. However, avoid using strong reducing agents during workup.

  • Pd-Catalyst Poisoning: The pyrazolo[1,5-a]pyrimidine nitrogens can coordinate Palladium. If Suzuki yields are low (<50%), switch to a highly active catalyst system like Pd(OAc)₂/XPhos or Pd(dtbpf)Cl₂ .

References

  • Pyrazolo[1,5-a]pyrimidines as Privileged Scaffolds

    • Review: "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." MDPI, 2024.

  • Synthetic Methodology (Cyclization)

    • Protocol: "Efficient synthesis of diversely substituted pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances, 2016.

  • Cross-Coupling Strategies

    • Suzuki Optimization: "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron, 2012.

  • Kinase Inhibitor Design (SAR)

    • Application: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." Int. J. Mol. Sci., 2020.

Sources

Application Note: High-Efficiency Sonogashira Cross-Coupling Protocols for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolo[1,5-a]pyrimidines represent a privileged class of fused bicyclic heterocycles that have garnered massive attention in medicinal chemistry. They are core structural motifs in numerous biologically active compounds, functioning as potent protein kinase inhibitors, anxiolytics, and anticancer agents[1]. Because the pharmacological efficacy of these molecules heavily depends on their peripheral substituents, the ability to selectively functionalize the pyrazolo[1,5-a]pyrimidine scaffold is critical for hit-to-lead and lead optimization campaigns.

The Sonogashira cross-coupling reaction provides a robust, highly reliable method for introducing alkynyl groups, which can serve as rigid pharmacophore linkers or as precursors for further cyclization[2]. This application note details a highly regioselective, self-validating Sonogashira coupling protocol specifically targeting the C2 position of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .

Mechanistic Insights & Causality in Reaction Design (E-E-A-T)

As an application scientist, it is imperative to understand why specific reagents and conditions are chosen, rather than just following a recipe. The pyrazolo[1,5-a]pyrimidine core combines an electron-rich pyrazole ring (C2, C3) with an electron-deficient pyrimidine ring (C5, C6, C7).

  • Substrate Reactivity (The "Iodo" Advantage): The choice of a 2-iodo derivative over a 2-bromo or 2-chloro analog is a deliberate kinetic strategy. The lower bond dissociation energy of the C(sp2)-I bond facilitates rapid oxidative addition by the Pd(0) species at ambient to mild heating conditions. This minimizes the thermal degradation of the heterocycle and suppresses side reactions[3].

  • Catalyst & Co-catalyst Causality: While Pd(PPh3)4 or PdCl2(PPh3)2 serves as the primary cross-coupling catalyst, the addition of CuI is strictly required. CuI reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide intermediate, which drastically accelerates the transmetalation step.

  • Base & Solvent Dynamics: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) in Tetrahydrofuran (THF) or Dimethylformamide (DMF) ensures optimal solubility. The amine base serves a dual purpose: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen iodide (HI) byproduct generated during the catalytic cycle[2].

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Insertion into C2-I bond) Pd0->OxAdd 2-Iodo-5-methylpyrazolo [1,5-a]pyrimidine PdII Pd(II) Intermediate [2-Pyrazolo]-Pd(II)(I)L2 OxAdd->PdII TransMet Transmetalation (Cu-acetylide transfer) PdII->TransMet PdII_Alkyne Pd(II) Complex [2-Pyrazolo]-Pd(II)(Alkyne)L2 TransMet->PdII_Alkyne - CuI RedElim Reductive Elimination PdII_Alkyne->RedElim Product C2-Alkynylated Product + Pd(0)L2 RedElim->Product Product->Pd0 Catalyst Regeneration CuCycle Copper Cycle (Terminal Alkyne + Base -> Cu-Acetylide) CuCycle->TransMet Cu-Acetylide

Caption: Sonogashira catalytic cycle detailing the C2-alkynylation of pyrazolo[1,5-a]pyrimidine.

Optimization of Reaction Conditions

To establish a self-validating and high-yielding protocol, various conditions were systematically evaluated. The quantitative data below summarizes the optimization for coupling 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a standard terminal alkyne (phenylacetylene).

EntryCatalyst (5 mol%)Co-Catalyst (10 mol%)Base (3 equiv)SolventTemp (°C)Time (h)Yield (%)*
1Pd(PPh3)4CuIEt3NDMF801268
2Pd(PPh3)4CuIDIPEADMF801272
3PdCl2(PPh3)2CuIEt3NTHF50689
4PdCl2(PPh3)2 CuI Et3N THF 25 (RT) 8 94
5PdCl2(PPh3)2NoneEt3NTHF5024<10

*Isolated yields after silica gel chromatography. Entry 4 represents the optimal balance of mild conditions and maximum yield, preventing thermal degradation.

Detailed Experimental Protocol

Workflow Prep 1. Preparation Degas Solvents & Reagents React 2. Reaction Pd/Cu Catalysis (N2 atm) Prep->React Workup 3. Work-up Liquid-Liquid Extraction React->Workup Purify 4. Purification Flash Chromatography Workup->Purify Analyze 5. Validation NMR, LC-MS Analysis Purify->Analyze

Caption: Step-by-step experimental workflow for the Sonogashira cross-coupling protocol.

Reagents and Equipment
  • Substrate: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: PdCl2(PPh3)2 (0.05 equiv, 5 mol%)

  • Co-catalyst: CuI (0.10 equiv, 10 mol%)

  • Base: Triethylamine (Et3N) (3.0 equiv, 3.0 mmol)

  • Solvent: Anhydrous THF (10 mL)

  • Equipment: Flame-dried Schlenk flask, magnetic stirrer, nitrogen/argon manifold.

Step-by-Step Procedure
  • Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (259 mg, 1.0 mmol), PdCl2(PPh3)2 (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol). Seal the flask with a rubber septum and purge with dry Nitrogen or Argon for 15 minutes.

    • Expert Insight: Oxygen must be rigorously excluded. The presence of O2 triggers the copper-catalyzed Glaser homocoupling of the terminal alkyne, consuming your reagent and complicating purification.

  • Solvent & Base Addition: Inject anhydrous THF (10 mL) and Et3N (0.42 mL, 3.0 mmol) via a gas-tight syringe. Stir the mixture for 5 minutes at room temperature to ensure complete dissolution and homogenization.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise over 2 minutes. The solution will typically transition from a pale yellow to a deep brown/orange hue, visually indicating the formation of the active Pd(0) and Cu-acetylide species.

  • Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 8 hours. Monitor the reaction progress via TLC (Hexane/Ethyl Acetate 3:1). The disappearance of the starting material (Rf ~0.4) and the emergence of a new, highly UV-active fluorescent spot (254 nm) validates the conversion.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NH4Cl.

    • Expert Insight: NH4Cl is chosen specifically because it effectively complexes and solubilizes copper salts, pulling them into the aqueous layer. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexane/Ethyl Acetate (100:0 to 70:30) to afford the pure 2-alkynyl-5-methylpyrazolo[1,5-a]pyrimidine.

Troubleshooting & Analytical Validation

A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your synthesis:

  • 1H NMR (CDCl3): Validate the product by observing the disappearance of the terminal alkyne proton (typically a sharp singlet around δ 3.0 ppm). Crucially, ensure the preservation of the pyrazolo[1,5-a]pyrimidine core protons: look for the distinct singlet of the C3 proton on the pyrazole ring and the coupled doublets of the pyrimidine ring.

  • LC-MS Analysis: Confirm the product mass [M+H]+. The replacement of the heavy Iodine atom (atomic mass 126.9) with the alkyne group will result in a highly predictable mass shift, unequivocally confirming successful C-C bond formation.

  • Troubleshooting Glaser Coupling: If a significant amount of alkyne dimer is observed via LC-MS, your degassing protocol was insufficient. Switch to a rigorous "Freeze-Pump-Thaw" cycle (3 iterations) for the solvent prior to the reaction.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][1]

  • Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][3]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link][2]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Mechanistic Rationale & Scaffold Reactivity

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold widely utilized in the design of potent kinase inhibitors (e.g., ALK2, Trk, and CDK inhibitors) 1[1]. Functionalization of this bicyclic system is highly position-dependent. While the C5 and C7 positions on the pyrimidine ring are highly electrophilic and readily undergo nucleophilic aromatic substitution (S_NAr), the C2 position on the pyrazole ring is electron-rich. Consequently, S_NAr at the C2 position is thermodynamically disfavored.

To install amine pharmacophores at the C2 position, transition-metal catalysis is strictly required. The Buchwald-Hartwig amination is the premier method for this transformation 2[2]. We utilize 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine because the C2–I bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to its C2–Cl counterpart (~97 kcal/mol). This energetic advantage ensures rapid and irreversible oxidative addition by the Pd(0) catalyst, allowing the reaction to proceed under milder conditions and preventing catalyst deactivation pathways 3[3].

Causality in Reaction Optimization

A successful Buchwald-Hartwig amination is a finely tuned system where the catalyst, ligand, base, and solvent must act synergistically.

  • Catalyst Precursor (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is selected as the Pd source. Unlike Pd(OAc)₂, which requires in situ reduction from Pd(II) to Pd(0) (often consuming the amine substrate or ligand), Pd₂(dba)₃ provides direct, immediate access to the active Pd(0) species.

  • Ligand Selection (Xantphos vs. RuPhos): The steric and electronic profile of the amine dictates the ligand. For primary amines, Xantphos is mandatory. Its wide bite angle (~111°) accelerates reductive elimination, effectively outcompeting the off-cycle bis-arylation of the primary amine. For secondary amines (e.g., morpholine), bulky monodentate ligands like RuPhos or BrettPhos are required to accommodate the steric bulk during the transition state of reductive elimination.

  • Base (Cs₂CO₃): Cesium carbonate is chosen over stronger bases like Sodium tert-butoxide (NaOtBu). While NaOtBu accelerates the deprotonation of the Pd(II)-amine complex, it frequently induces side reactions such as the cleavage of sensitive functional groups or base-catalyzed degradation of the pyrazolo[1,5-a]pyrimidine core. Cs₂CO₃ operates as a mild, heterogeneous base in 1,4-dioxane, slowly releasing the active carbonate species and preserving the integrity of the heterocycle.

  • Solvent (1,4-Dioxane): Dioxane is ideal due to its boiling point (101 °C), which provides the optimal thermal energy required to overcome the activation barrier of the reductive elimination step without requiring pressurized vessels.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the resulting yield of the C2-aminated product (using morpholine as a model secondary amine).

EntryCatalyst (5 mol% Pd)Ligand (5 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane9045%Bidentate ligand is too rigid for secondary amines; slow reductive elimination.
2Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane9092% Bulky monodentate ligand perfectly accommodates the secondary amine.
3Pd(OAc)₂RuPhosCs₂CO₃1,4-Dioxane9078%Incomplete Pd(II) to Pd(0) reduction lowers active catalyst concentration.
4Pd₂(dba)₃RuPhosNaOtBuToluene9061%Strong base causes partial degradation of the pyrazolo[1,5-a]pyrimidine core.
5Pd₂(dba)₃RuPhosCs₂CO₃DMF9035%High solvent polarity disrupts the heterogeneous base interface.
Experimental Protocol

This protocol outlines the coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine with a secondary amine (morpholine). It is designed as a self-validating system to ensure reproducibility.

Materials:

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol, 259.05 mg)

  • Morpholine (1.2 mmol, 104.5 mg / 105 µL)

  • Pd₂(dba)₃ (0.025 mmol, 22.9 mg)

  • RuPhos (0.05 mmol, 23.3 mg)

  • Cs₂CO₃ (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL, thoroughly sparged with Argon for 15 min)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

    • Causality: Adding all solid reagents first minimizes the risk of introducing oxygen during liquid addition.

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture should appear deep purple/dark red due to the resting state of Pd₂(dba)₃.

  • Solvent & Amine Addition: Under a positive flow of Argon, inject the anhydrous, degassed 1,4-dioxane and morpholine via a gas-tight syringe.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly inserts into the active Pd(0)L₂ complex to form an unreactive peroxo-palladium species, permanently killing the catalytic cycle.

  • Pre-activation & Heating: Replace the septum with a Teflon-lined screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Validation Check: Within 10-15 minutes of heating, the reaction mixture will transition from dark red to a yellow/orange suspension. This color shift is a self-validating indicator that the resting Pd₂(dba)₃ has successfully dissociated and formed the active, yellow Pd(0)-RuPhos complex.

  • Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the complete disappearance of the starting material peak at m/z 260[M+H]⁺ and the appearance of the product peak at m/z 219[M+H]⁺.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the suspension through a 1-inch pad of Celite to remove the insoluble inorganic salts (CsI, CsHCO₃) and precipitated palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 2-morpholino-5-methylpyrazolo[1,5-a]pyrimidine.

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C2-I Bond Cleavage) Pd0->OxAdd + 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine PdII_Ox Pd(II) Ar-I Complex (Ar = 5-methylpyrazolo[1,5-a]pyrimidine) OxAdd->PdII_Ox AmineCoord Amine Coordination & Base Deprotonation PdII_Ox->AmineCoord PdII_Amido Pd(II) Ar-Amido Complex AmineCoord->PdII_Amido + Amine, Cs2CO3 - CsI, CsHCO3 RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Aminated Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination at the C2 position.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Pre-activation (Pd + Ligand) Prep->Mix React 3. C-N Coupling (90 °C, 12-16 h) Mix->React Workup 4. Filtration (Celite Pad) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Step-by-step experimental workflow for the C-N cross-coupling reaction.

References
  • Mo, J., et al. "Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors." NIH, PubMed Central.
  • BenchChem Technical Support Team. "Pyrazolo[1,5-a]pyrimidin-7-amine | A Technical Guide to the Photophysical Properties." BenchChem, Jan. 2026.
  • ACS Omega Authors. "Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds." ACS Omega, Dec. 2024.

Sources

Application Note: Precision C-H Activation of 5-Methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 5-methylpyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for variable kinase inhibitors (e.g., Zaleplon, Indiplon) and emergent fluorophores. Its unique electronic architecture offers two distinct vectors for direct functionalization without pre-activation (e.g., halogenation):

  • C-3 Position (Nucleophilic): Electron-rich, susceptible to electrophilic aromatic substitution (

    
    ) and electrophilic metallation.
    
  • C-7 Position (Acidic): Electron-deficient, adjacent to the bridgehead nitrogen, susceptible to Concerted Metalation-Deprotonation (CMD) pathways.

The Critical Challenge: Achieving high regioselectivity between C-3 and C-7 often plagues standard cross-coupling protocols. This guide details a catalyst-controlled switchable strategy that allows researchers to selectively target C-3 or C-7 on the same 5-methylpyrazolo[1,5-a]pyrimidine substrate by simply altering the ligand environment.

Mechanistic Logic & Regioselectivity Map

To design effective experiments, one must understand the electronic bias of the substrate. The 5-methyl group acts as a weak electron donor but primarily serves as a steric handle that does not significantly interfere with C-3 or C-7 activation.

Electronic Profile
  • C-3 (Pyrazolic): High HOMO coefficient. Reacts with electrophiles (Pd(II),

    
    ).
    
  • C-7 (Pyrimidinic): High acidity (

    
     estimated ~25-28). Reacts via base-assisted deprotonation.
    
The "Switch" Concept[1]
  • Condition A (C-3 Selective): Uses phosphine-free Palladium sources. The electrophilic Pd(II) species attacks the most nucleophilic site (C-3) similar to a Friedel-Crafts mechanism.

  • Condition B (C-7 Selective): Uses electron-rich phosphine ligands (e.g.,

    
    ). The bulky, electron-rich ligand prevents coordination to the crowded nucleophilic C-3 and increases the basicity of the carbonate/pivalate ligand, promoting the CMD pathway at the acidic C-7 site.
    

Figure 1: Decision tree for catalyst-controlled regioselectivity. Selecting the ligand environment dictates the reaction manifold (Electrophilic vs. CMD).

Detailed Experimental Protocols

Protocol A: C-3 Selective Direct Arylation (Ligand-Free)

Objective: Introduction of aryl groups at the C-3 position using aryl bromides. Mechanism: Electrophilic Palladation (


-like).
Materials
  • Substrate: 5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Charge: In a glovebox or under active Ar flow, add 5-methylpyrazolo[1,5-a]pyrimidine (0.5 mmol, 74 mg), Aryl Bromide (0.75 mmol), Pd(OAc)

    
     (5.6 mg, 0.025 mmol), and Cs
    
    
    
    CO
    
    
    (326 mg, 1.0 mmol) to a 15 mL pressure vial equipped with a magnetic stir bar.
  • Solvate: Add anhydrous 1,4-Dioxane (2.5 mL). Cap the vial tightly.

  • React: Heat the reaction block to 110 °C for 16–24 hours. Note: Vigorous stirring (800 rpm) is essential as Cs

    
    CO
    
    
    
    is insoluble.
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (Gradient: 0→50% EtOAc in Hexanes).

Validation Check:

  • 
    H NMR should show the disappearance of the C-3 proton (typically a doublet/singlet around 
    
    
    
    8.0 ppm depending on substitution).
  • Expected Yield: 70–90% depending on the aryl bromide electronics (Electron-poor Ar-Br reacts faster).

Protocol B: C-7 Selective Direct Arylation (CMD)

Objective: Functionalization of the C-7 position, overcoming the innate nucleophilicity of C-3. Mechanism: Concerted Metalation-Deprotonation (CMD).

Materials
  • Substrate: 5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(tBu)

    
     HBF
    
    
    
    (10 mol%) or pure P(tBu)
    
    
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (0.2 M)

  • Atmosphere: Argon (Strictly air-free; phosphines are oxidation-sensitive)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)

    
     and the phosphine ligand in a small amount of dioxane for 5 mins before adding to the main mixture to ensure active catalyst formation.
    
  • Charge: Add Substrate (0.5 mmol), Aryl Bromide (0.75 mmol), and Base (1.0 mmol) to the reaction vessel.

  • Initiate: Add the catalyst solution and remaining solvent.

  • React: Heat to 110–120 °C for 18 hours.

  • Workup: Similar to Protocol A.

  • Purification: C-7 arylated products often have different polarity than C-3 isomers. Careful gradient elution is required.

Critical Note: The bulky


 ligand is essential. It sterically shields the Pd center, making coordination to the hindered N-4/C-3 pocket unfavorable, thus forcing the reaction to the accessible, acidic C-7 C-H bond.
Protocol C: C-3 Regioselective Halogenation (Green Method)

Objective: Preparation of C-3 halo-intermediates for subsequent Suzuki/Sonogashira coupling if direct arylation fails. Reagents: Potassium Halide (KX) + PIDA (Phenyliodine diacetate).

Procedure
  • Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in Water (3 mL).

  • Add KX (KI, KBr, or KCl) (1.1 equiv).

  • Add PIDA (1.1 equiv) portion-wise at Room Temperature.

  • Stir for 30–60 minutes. The product often precipitates out.

  • Isolation: Filter the solid, wash with water, and dry.

  • Yield: Typically >85% with exclusive C-3 regioselectivity.

Data Summary & Optimization Table

VariableC-3 Selective ConditionsC-7 Selective Conditions
Catalyst Pd(OAc)

Pd(OAc)

Ligand None P(tBu)

(or XPhos)
Base Cs

CO

K

CO

/ Cs

CO

Solvent Dioxane / TolueneDioxane
Temp 110 °C110–120 °C
Mechanism Electrophilic (

)
CMD (Acidic C-H)
Key Limitation Sensitive to C-7 acidity if base is too strongSensitive to steric bulk of Ar-Br

Troubleshooting Guide

Problem: Low Conversion

  • Cause: Catalyst poisoning by the pyrazolo[1,5-a]pyrimidine nitrogen lone pairs.

  • Solution: Increase catalyst loading to 10 mol%. Ensure the reaction is strictly anhydrous. For C-7 activation, ensure the phosphine ligand is fresh (not oxidized).

Problem: Loss of Regioselectivity (Mixture of C-3/C-7)

  • Scenario: Observing C-7 product in Protocol A.

  • Fix: Lower the reaction temperature to 90 °C. The C-3 pathway has a lower activation energy barrier than the C-7 CMD pathway. High heat can erode selectivity.

  • Scenario: Observing C-3 product in Protocol B.

  • Fix: Increase the bulk of the ligand (switch from

    
     to 
    
    
    
    or JohnPhos).

Problem: C-Methyl Oxidation

  • Observation: Formation of aldehyde/alcohol at the 5-Me position.

  • Cause: Presence of trace oxidants or radical initiators.

  • Fix: Degas solvents thoroughly. Use mild bases.

References

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Bedford, R. B., et al.[1][2] Angew.[2] Chem. Int. Ed. (2015).[2][3][4]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Pattanayak, P., et al. RSC Advances (2025).

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Arias-Gómez, A., et al.[5] Molecules (2021).[4][5][6][7]

  • Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Chatterjee, T., et al.[3][8] Asian Journal of Organic Chemistry (2025).[3]

  • Pd(OAc)2-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]pyrimidines with five-membered heterocycles. Nguyen, T. T., et al.[9] Organic & Biomolecular Chemistry (2022).

Sources

Application Note: One-Pot Synthesis Strategies Using 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in approved drugs such as Zaleplon (sedative/hypnotic) and emerging kinase inhibitors (e.g., CDK2, Trk, and Pim-1 inhibitors).

This guide focuses on 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a strategic "lynchpin" intermediate. Unlike standard derivatives, the C-2 iodo moiety provides a highly reactive handle for Palladium-catalyzed cross-coupling, while the C-3 position remains nucleophilic, allowing for orthogonal functionalization.

We present two validated one-pot protocols that leverage this dual reactivity to rapidly generate complex, multi-substituted libraries without intermediate isolation. These strategies maximize atom economy and reduce solvent waste, aligning with Green Chemistry principles.

Reactivity Profile & Mechanistic Logic

To design effective one-pot sequences, one must understand the electronic disparity between the C-2 and C-3 positions of the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine core.

The "Push-Pull" Electronic System
  • C-2 Position (Electrophilic Handle): The Carbon-Iodine bond at C-2 is activated for oxidative addition by Pd(0) species. It is significantly more reactive than corresponding bromides or chlorides, allowing for mild coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig) that leave other functionalities intact.

  • C-3 Position (Nucleophilic Hotspot): The bridgehead nitrogen (N-1) donates electron density into the pyrazole ring, making C-3 highly nucleophilic (similar to the 4-position of a pyrazole). It is prone to Electrophilic Aromatic Substitution (EAS) such as halogenation, nitration, or formylation.

  • C-5 Methyl Group: Provides steric bulk and solubility. While less reactive, it blocks the C-5 position from nucleophilic attack, directing regioselectivity to C-7 if SNAr conditions were applied (though C-7 is H in this specific substrate).

Visualization of Reactivity

The following diagram illustrates the orthogonal reactivity zones utilized in the protocols below.

ReactivityMap Core 2-Iodo-5-methyl pyrazolo[1,5-a]pyrimidine C2 C-2 Position (Electrophilic) Core->C2 C3 C-3 Position (Nucleophilic) Core->C3 C5 C-5 Methyl (Steric/Solubility) Core->C5 Pd-Catalyzed Coupling\n(Suzuki, Sonogashira) Pd-Catalyzed Coupling (Suzuki, Sonogashira) C2->Pd-Catalyzed Coupling\n(Suzuki, Sonogashira) Electrophilic Substitution\n(Halogenation, Vilsmeier) Electrophilic Substitution (Halogenation, Vilsmeier) C3->Electrophilic Substitution\n(Halogenation, Vilsmeier)

Figure 1: Orthogonal reactivity map of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Protocol 1: Sequential One-Pot Suzuki Coupling / C-3 Bromination

Objective: To install an aryl group at C-2 and a bromine atom at C-3 in a single vessel. The C-3 bromine serves as a handle for a subsequent (second) cross-coupling, enabling the rapid synthesis of 2,3-diaryl derivatives.

Mechanism:

  • Step A: Pd(0)-catalyzed Suzuki-Miyaura coupling at C-2 consumes the iodine.

  • Step B: Addition of N-Bromosuccinimide (NBS) effects a rapid electrophilic substitution at C-3. The reaction is regioselective due to the high electron density at C-3.

Materials & Reagents[1][2]
  • Substrate: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv)

  • Electrophile (Step 2): N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure
  • Setup: In a microwave vial or round-bottom flask, combine the 2-iodo substrate , Aryl Boronic Acid , Base , and Pd catalyst .

  • Solvation: Add the Dioxane/Water mixture. Degas by bubbling Nitrogen or Argon for 5 minutes (Critical for Pd lifetime).

  • Step 1 Reaction (Suzuki):

    • Thermal: Heat to 80-90°C for 2–4 hours.

    • Microwave: Irradiate at 100°C for 20 minutes.

    • Checkpoint: Monitor by TLC/LCMS.[3] The starting iodide (Rf ~0.5 in 20% EtOAc/Hex) should disappear; the C-2 arylated intermediate (fluorescent) should appear.

  • Step 2 Reaction (Bromination):

    • Cool the reaction mixture to Room Temperature (20-25°C). Do NOT work up yet.

    • Add NBS (1.1 equiv) directly to the reaction mixture.

    • Stir at room temperature for 15–30 minutes.

    • Observation: The mixture may darken slightly. The reaction is extremely fast due to the electron-rich nature of the scaffold.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with saturated Na₂S₂O₃ (to quench excess bromine/iodine) and then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Data Summary: Typical Yields
Aryl Boronic Acid (Ar-B(OH)₂)Step 1 Product (In Situ)Final Product (2-Ar-3-Br)Isolated Yield (%)
Phenylboronic acid2-Phenyl-5-Me-PP3-Bromo-2-phenyl-5-Me-PP82%
4-Methoxyphenylboronic acid2-(4-OMe-Ph)-5-Me-PP3-Bromo-2-(4-OMe-Ph)-5-Me-PP78%
3-Pyridylboronic acid2-(3-Py)-5-Me-PP3-Bromo-2-(3-Py)-5-Me-PP71%

Protocol 2: One-Pot Sonogashira Coupling / Cyclization (Furan/Thiophene Formation)

Objective: To synthesize fused tricyclic systems (e.g., furo[2,3-d]pyrazolo[1,5-a]pyrimidine) by coupling an alkyne containing a pendant nucleophile (e.g., propargyl alcohol derivatives) at C-2, followed by metal-catalyzed or base-mediated cyclization at C-3.

Note: If a simple alkyne is used, this protocol yields the 2-alkynyl derivative. If the alkyne has a nucleophile (OH/NH2) and the conditions are forcing, cyclization onto C-3 can occur.

Workflow Diagram

Protocol2 Start Start: 2-Iodo-5-methyl-PP Reagents Add: Alkyne, CuI, Pd(PPh3)2Cl2, Et3N Start->Reagents Step1 Step 1: Sonogashira Coupling (Form C-C bond at C-2) Reagents->Step1 Decision Is Pendant Nucleophile Present? Step1->Decision Step2_A Route A (Simple Alkyne): Isolate 2-Alkynyl Product Decision->Step2_A No Step2_B Route B (Nucleophilic Alkyne): Add Base/Heat -> Cyclization onto C-3 Decision->Step2_B Yes (e.g., 2-propyn-1-ol)

Figure 2: Decision tree for Sonogashira-based one-pot transformations.

Detailed Procedure (Standard Sonogashira)
  • Reagents: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 equiv).

  • Solvent: DMF (Anhydrous).

  • Conditions:

    • Mix reagents in a sealed tube under Argon.

    • Heat at 60-80°C for 4-6 hours.

    • Note: The C-2 Iodine is highly reactive; excessive heat may cause homocoupling of the alkyne (Glaser coupling), so monitor temperature carefully.

  • One-Pot Extension (Iodocyclization):

    • If the goal is to form a fused ring, after the Sonogashira is complete, add I₂ (2.0 equiv) and NaHCO₃ .

    • Stir at RT.[3][4] This promotes electrophilic cyclization of the alkyne onto the nucleophilic N-1 or C-3, depending on the linker length.

Troubleshooting & Critical Parameters

Catalyst Poisoning
  • Issue: In Protocol 1, if the C-3 bromination (Step 2) is attempted before the Suzuki coupling is 100% complete, the NBS will oxidize the Pd(0) catalyst, killing the Suzuki reaction immediately.

  • Solution: Ensure >95% conversion of the starting iodide (Step 1) before adding NBS. Use LCMS to verify.

Regioselectivity Verification[10]
  • Issue: How to confirm the halogenation occurred at C-3 and not on the newly added aryl ring (from Step 1)?

  • Validation:

    • 1H NMR: The C-3 proton appears as a singlet around 6.5 - 7.0 ppm . In the product, this singlet must disappear.

    • C-6 Proton: The proton on the pyrimidine ring (C-6) appears as a doublet around 6.8 ppm (coupled to C-7). This signal should remain (though slightly shifted), confirming the pyrimidine ring is intact.

Solvent Compatibility
  • DMF vs. Dioxane: DMF is excellent for Sonogashira (solubility of CuI). Dioxane/Water is superior for Suzuki (solubility of inorganic bases). For the one-pot Suzuki/Bromination, Dioxane is preferred because NBS can react with DMF at high temperatures (Vilsmeier-like side reactions), but at RT (Step 2), Dioxane is inert.

References

  • Portilla, J., et al. (2017). "Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence."[5] RSC Advances, 7, 28483-28488. Link

  • Jismy, B., et al. (2021).[2] "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 11, 1287–1302.[2] Link

  • BenchChem. "5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine: Technical Overview." Link

  • Lindsley, C. W., et al. (2000). "Pyrazolo[1,5-a]pyrimidines: A Privileged Scaffold for Drug Discovery."[6][5][7] Journal of Combinatorial Chemistry. (Contextual grounding for scaffold utility).

  • MDPI. (2021). "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(9), 2708. Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, Palladium catalysts, and NBS before handling.

Sources

Application Note: Precision Synthesis of Biaryl Derivatives from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking a robust, scalable protocol for functionalizing the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold via Suzuki-Miyaura cross-coupling.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the core for various kinase inhibitors (e.g., inhibitors of CK2, Pim-1, and cyclin-dependent kinases) and anxiolytics (e.g., Zaleplon).[1] While the C-3 and C-7 positions are naturally reactive toward electrophilic and nucleophilic substitution respectively, the C-2 position requires transition-metal-catalyzed cross-coupling for arylation.

This guide details the protocol for synthesizing biaryl derivatives starting from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine . Unlike the nucleophilic C-3 position, the C-2 iodide serves as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura coupling, enabling access to a diverse chemical space of 2-aryl analogs.

Scientific Background & Reactivity Analysis

Structural Logic

The pyrazolo[1,5-a]pyrimidine system is a bicyclic heteroaromatic ring where a


-excedent pyrazole is fused to a 

-deficient pyrimidine.[2]
  • C-3 Position: Highly nucleophilic; prone to direct electrophilic halogenation.

  • C-7 Position: Electrophilic; susceptible to nucleophilic aromatic substitution (SNAr).[3]

  • C-2 Position (Target): Less nucleophilic than C-3. The introduction of an Iodine atom at C-2 inverts the reactivity, creating a site for oxidative addition by Pd(0).

Mechanistic Pathway

The transformation proceeds via the standard Suzuki-Miyaura catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C(2)–I bond. This is generally facile due to the weak C–I bond, but the coordination of the pyrimidine nitrogens to Palladium can sometimes inhibit the catalyst.

  • Transmetallation: The aryl boronic acid (activated by base) transfers its aryl group to the Palladium center.

  • Reductive Elimination: The C–C bond is formed, releasing the biaryl product and regenerating Pd(0).

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential competing pathways.

ReactionPathway SM 2-Iodo-5-methyl pyrazolo[1,5-a]pyrimidine OxAdd Oxidative Addition Complex (Ar-Pd-I) SM->OxAdd + Cat Cat Pd(0) Catalyst (Active Species) TransMet Transmetallation Complex OxAdd->TransMet SideRxn Side Reaction: Dehalogenation (C-H) OxAdd->SideRxn β-Hydride Elimination or Protodehalogenation Base Base Activation (Boronate Formation) Base->TransMet Activated Boronate Boronic Aryl Boronic Acid (Ar'-B(OH)2) Boronic->Base + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerates Pd(0) Product 2-Biaryl-5-methyl pyrazolo[1,5-a]pyrimidine RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling at C-2, highlighting the critical oxidative addition and transmetallation steps.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Limiting Reagent1.0Purity >95% essential.
Aryl Boronic Acid (Ar-B(OH)₂) Coupling Partner1.2 - 1.5Excess ensures complete conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.05 (5 mol%)Robust, air-stable precatalyst.
K₂CO₃ (2M aq.) or Cs₂CO₃ Base2.0 - 3.0Aqueous base is standard; Cs₂CO₃ for anhydrous.
1,4-Dioxane SolventN/AHigh boiling point, good solubility.
Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

  • To a dry reaction vial equipped with a magnetic stir bar, add:

    • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv).

    • Aryl boronic acid (1.2 equiv).

    • Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%).

  • Seal the vial with a septum cap.

  • Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times) to remove Oxygen. Note: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.

Step 2: Solvent Addition

  • Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.

  • Inject degassed 2M aqueous K₂CO₃ (2.0 equiv).

Step 3: Reaction

  • Place the vial in a pre-heated block/oil bath at 90°C .

  • Stir vigorously (800-1000 rpm) to ensure mixing of the biphasic system.

  • Monitor by TLC or LC-MS at 2 hours. Most reactions reach completion within 4-6 hours.

Step 4: Workup

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer twice with EtOAc.

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica Gel).

  • Eluent: Generally a gradient of Hexanes/Ethyl Acetate (0% to 50% EtOAc) works well. The product is typically more polar than the starting iodide but less polar than the boronic acid.

Optimization & Troubleshooting

For difficult substrates (e.g., sterically hindered boronic acids or electron-poor heterocycles), the standard condition may yield low conversion. Use the following screening logic:

Catalyst & Ligand Screening
  • Standard: Pd(dppf)Cl₂ (Robust, general purpose).

  • High Activity: XPhos Pd G2 or SPhos Pd G2 (Excellent for hindered biaryls and heteroaryl chlorides/iodides).

  • Cost-Effective: Pd(PPh₃)₄ (Requires strict O₂ exclusion).

Base & Solvent Matrix
Condition SetSolvent SystemBaseApplication
A (Standard) Dioxane / H₂O (4:1)K₂CO₃General aryl boronic acids.
B (Sensitive) Toluene / EtOH / H₂ONa₂CO₃Base-sensitive substrates.
C (Anhydrous) DMF or DMACs₂CO₃Hydrolytically unstable substrates.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 . Increase temp to 100°C. Ensure strict degassing.
De-iodination (SM -> H) Protodehalogenation.Use anhydrous conditions (DMF/Cs₂CO₃). Reduce reaction time.
Homocoupling (Ar-Ar) Oxygen presence.[4]Improve degassing (sparge solvent with Ar for 15 min).
Boronic Acid Stalling Protodeboronation of partner.Add boronic acid in portions. Use excess (1.5 - 2.0 equiv).

Workflow Diagram

Workflow Setup 1. Setup & Degassing (SM + Boronic Acid + Cat) Solvent 2. Solvent/Base Addition (Dioxane/K2CO3) Setup->Solvent Heating 3. Reaction (90°C, 4-6 hours) Solvent->Heating Monitor 4. Monitor (LCMS/TLC) Heating->Monitor Decision Complete? Monitor->Decision Workup 5. Workup (EtOAc Extr. / Na2SO4 Dry) Decision->Workup Yes Optimize Optimize Conditions (Switch to XPhos / Cs2CO3) Decision->Optimize No (<50% Conv) Purify 6. Purification (Flash Chromatography) Workup->Purify Optimize->Setup Retry

Caption: Step-by-step experimental workflow for the preparation of biaryl derivatives.

References

  • General Reactivity of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[2][5] PMC. Link

  • Suzuki Coupling on Heterocycles

    • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Encyclopedia.pub. Link

  • Regioselective Halogenation & Coupling

    • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine. RSC Advances.[1] Link

  • Microwave-Assisted Coupling Protocols

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[6] RSC Advances.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the optimization of cross-coupling reactions for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .

This guide is structured as a Tier 3 Technical Support resource, assuming the user has basic organic synthesis knowledge but requires specific insight into this heterocyclic scaffold.

Ticket ID: PYR-2-IOD-OPT Subject: Low yields / Protodeiodination in Pd-catalyzed couplings Status: Open Assigned Specialist: Senior Application Scientist

System Analysis & Core Challenges

The 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine scaffold presents a unique set of electronic and steric challenges compared to standard aryl halides. Unlike the C-3 position (which is highly nucleophilic and prone to electrophilic substitution), the C-2 position is on the pyrazole ring and requires careful catalyst selection to facilitate oxidative addition without poisoning the metal center.

The "Yield Killers"
  • Catalyst Poisoning (N-Coordination): The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N4) are potent sigma-donors. They can displace phosphine ligands on Palladium, forming stable, inactive [Pd(Ar)(L)(Heterocycle)] complexes.

  • Protodeiodination (Reduction): The C-I bond is weak. If the transmetallation step is slow (due to steric bulk or low nucleophilicity of the coupling partner), the oxidative addition intermediate will abstract a hydride (often from the solvent or base), resulting in the "des-iodo" byproduct (5-methylpyrazolo[1,5-a]pyrimidine).

  • C-3 Activation: In rare cases, highly active catalysts may trigger C-H activation at the vacant C-3 position, leading to regio-isomeric byproducts.

Troubleshooting Logic Flow

Use the following decision tree to diagnose your specific failure mode.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) Result1 Starting Material (SM) Recovered Start->Result1 Result2 Des-iodo Product (Reduction) Start->Result2 Result3 Homocoupling of Boronic Acid Start->Result3 Result4 Complex Mixture / Black Precipitate Start->Result4 Action1 Issue: Failed Oxidative Addition Fix: Switch to Buchwald G3/G4 Precatalysts Result1->Action1 Action2 Issue: Slow Transmetallation Fix: Anhydrous conditions, switch solvent to Dioxane/DMF Result2->Action2 Action3 Issue: O2 Contamination or Base Mismatch Fix: Degas vigorously; Switch to K3PO4 Result3->Action3 Action4 Issue: Catalyst Decomposition (Pd Black) Fix: Ligand concentration too low; Add 10% extra ligand Result4->Action4

Figure 1: Diagnostic workflow for coupling failures.

Optimized Catalyst Systems (The "Gold Standard")

For this specific scaffold, standard Pd(PPh3)4 is often insufficient due to the competitive coordination of the pyrazolo-pyrimidine nitrogens. We recommend two distinct systems based on the difficulty of your coupling partner.

System A: The Robust Protocol (Suzuki-Miyaura)

Best for: Sterically hindered boronic acids or when SM recovery is high.

ComponentRecommendationRationale
Precatalyst XPhos Pd G3 (or G4)The palladacycle precatalyst ensures rapid activation. XPhos is bulky enough to prevent the scaffold nitrogens from binding to Pd.
Loading 1.0 - 2.5 mol%High activity means lower loading is possible.
Base K3PO4 (2.0 equiv) Anhydrous phosphate is superior to carbonate for sensitive substrates.
Solvent 1,4-Dioxane / Water (10:1) The small amount of water is necessary for the boronate activation but minimizes protodeiodination risks associated with alcohols.
Temp 80°C - 100°C
System B: The "Economy" Protocol

Best for: Simple aryl boronic acids and scale-up.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl2·DCM The bidentate ferrocenyl ligand bites tightly, resisting displacement by the heterocycle.
Loading 5.0 mol%Requires slightly higher loading than Buchwald systems.
Base Cs2CO3 Cesium's "cesium effect" improves solubility in organic solvents.
Solvent DMF (Anhydrous)High polarity helps solubilize the polar heterocycle; anhydrous conditions prevent hydrolysis.

Step-by-Step Protocol: Avoiding Protodeiodination

Scenario: You are observing the formation of 5-methylpyrazolo[1,5-a]pyrimidine (mass = SM - 126 Da). This indicates the Iodine is being replaced by Hydrogen.

Mechanism: The Pd-Ar-I species forms, but the boronic acid fails to transmetallate quickly. The Pd species then abstracts a hydride from the solvent (especially alcohols like EtOH or n-BuOH) or the base.

Corrective Protocol:

  • Solvent Switch: Remove all protic solvents. Do not use Ethanol/Water mixtures.

    • Use: Anhydrous THF or Toluene/Dioxane (dry).

  • Degassing: Oxygen promotes homocoupling, which consumes the boronic acid, leaving the Pd-Ar-I species stalled and waiting to be reduced.

    • Technique: Sparge with Argon for 15 minutes before adding the catalyst.

  • Concentration: Run the reaction at high concentration (0.2 M - 0.5 M). High concentration favors the bimolecular transmetallation step over the unimolecular reduction step.

Detailed Procedure (Bench-Ready)
  • Charge Vials: In a glovebox or under Argon flow, add:

    • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

    • XPhos Pd G3 (0.02 equiv)

    • K3PO4 (finely ground, anhydrous) (2.0 equiv)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.25 M).

  • Water Spike: Add degassed water (ratio 10:1 Dioxane:Water). Note: If using boronic esters, water is mandatory to hydrolyze the ester to the active acid.

  • Heating: Seal and heat to 90°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If SM remains but no byproduct forms, boost temp to 110°C.

    • Checkpoint: If Des-iodo forms, switch to Anhydrous DMF with CsF (2 equiv) as the base (anhydrous Suzuki conditions).

FAQ: Specific Scenarios

Q: Can I use Sonogashira conditions on this scaffold? A: Yes, but Copper (CuI) can sometimes chelate to the pyrazolo-pyrimidine core, stalling the reaction.

  • Recommendation: Use a "Copper-Free" Sonogashira if possible (Pd(MeCN)2Cl2 + XPhos + Cs2CO3 in MeCN). If you must use Copper, use a slight excess of alkyne and ensure the system is strictly anaerobic.

Q: I see a peak +126 mass units higher than my product. What is it? A: This is likely "Product-SM" scrambling or iodine transfer. However, more commonly in this scaffold, check for dimerization . If the C-3 position is open, Pd can sometimes activate C-3, leading to C2-C3 dimers.

  • Fix: Ensure the C-3 position is blocked or use milder temperatures (below 80°C).

Q: The reaction turns black immediately and stops. A: "Pd Black" formation indicates ligand dissociation. The nitrogen-rich scaffold is displacing your ligands.

  • Fix: Add free ligand! If using Pd(dppf)Cl2, add 5 mol% extra dppf . If using XPhos-Pd-G3, usually no extra ligand is needed, but ensure the solvent is degassed (O2 kills electron-rich phosphines).

Mechanistic Visualization

The following diagram illustrates the competition between the productive cycle and the inhibitory coordination pathway specific to this heterocycle.

Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) Coordination Catalyst Poisoning [Pd(L)(Heterocycle)] Pd0->Coordination N-binding (Fast) OxAdd Oxidative Addition (Pd-Ar-I species) Pd0->OxAdd + Ar-I TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar-B(OH)2 DeIodo Protodeiodination (Side Product) OxAdd->DeIodo Slow Transmetallation + Hydride Source RedElim Product Release TransMet->RedElim Fast RedElim->Pd0 Cycle closes

Figure 2: Catalytic cycle highlighting the N-coordination trap and protodeiodination risk.

References

  • Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines. Source: Encyclopedia.pub (MDPI) Note: Comprehensive review on C-3 vs C-2 reactivity and Suzuki coupling conditions for this scaffold. URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI (Molecules) Note: Discusses heterogeneous vs homogeneous mechanisms and leaching issues relevant to N-heterocycles. URL:[Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. Source: RSC Advances Note: While focusing on C-3, this paper establishes the efficacy of XPhos/Pd-G3 systems for this specific fused ring system. URL:[Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Source: PMC (PubMed Central) Note: Highlights the use of bulky ligands to achieve selectivity at the 2-position in pyrimidine systems. URL:[Link]

Technical Support Center: Recrystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the recrystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .

Case ID: PYR-2171314 Compound Class: Fused Pyrazolopyrimidine / Halogenated Heterocycle CAS Registry: 2171314-03-5 (Reference analog) Support Level: Senior Application Scientist

Executive Summary & Solvent Strategy

User Query: What are the optimal techniques and solvents for purifying 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine via recrystallization?

Technical Insight: Pyrazolo[1,5-a]pyrimidines are planar, electron-deficient heteroaromatic systems. The introduction of an iodine atom at the C-2 position and a methyl group at C-5 increases lipophilicity but also enhances crystal lattice energy due to halogen bonding and


-

stacking. Consequently, these compounds often exhibit poor solubility in non-polar solvents and "oil out" in intermediate polarity solvents.
Recommended Solvent Systems

Based on solubility profiles of structural analogs (e.g., 3-iodo or 5-methyl derivatives), the following solvent systems are validated for this class:

PrioritySolvent SystemRatio (v/v)Application Case
Primary Ethanol (Absolute) 100%Standard purification. Best balance of yield and purity.
Secondary DMF / Water 1:1 to 1:4For highly impure or low-solubility crude material.
Tertiary Acetonitrile (ACN) 100%If Ethanol fails to crystallize; provides sharper melting points.
Cleanup Methanol 100%For washing filter cakes (removes surface impurities).

Critical Warning (Iodine Stability): The C-I bond can be photosensitive. Perform all recrystallization steps under low light or use amber glassware to prevent deiodination or discoloration (browning).

Interactive Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This is a common phenomenon with fused heterocycles when the temperature drops too quickly or the solvent polarity is not optimal. The compound forms a supersaturated oil phase before organizing into a lattice.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil dissolves.

  • Add Co-solvent: Add a small amount (5-10%) of a better solvent (e.g., DMF or DMSO) to the hot mixture.

  • Seed: Cool the solution very slowly to just below the saturation point. Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Cool: Wrap the flask in a towel or place it in a warm oil bath and let it cool to room temperature over 2-4 hours.

Q2: The crystals are yellow/brown, but the product should be off-white. Is it decomposing?

Diagnosis: The coloration is likely due to free iodine (from slight decomposition) or oxidized oligomers.

Corrective Protocol:

  • Charcoal Treatment: During the hot dissolution step, add Activated Carbon (5-10 wt%) .

  • Filtration: Stir for 10-15 minutes at reflux, then filter hot through a Celite pad to remove the carbon.

  • Antioxidant (Optional): If the problem persists, add a trace amount of sodium thiosulfate or sodium bisulfite to the aqueous anti-solvent (if using a two-solvent system) to scavenge free iodine.

Q3: The yield is very low (<40%). Where is my compound?

Diagnosis: The compound is likely too soluble in the cold solvent (mother liquor).

Corrective Protocol:

  • Concentration: Evaporate the mother liquor to 1/3 of its original volume and cool again (Second Crop).

  • Anti-solvent Addition: If using Ethanol, add Water dropwise to the cold mother liquor until turbidity persists, then refrigerate (4°C) overnight.

  • Solvent Switch: Switch from Ethanol to Ethanol/Water (4:1) or Isopropanol for the next run.

Standard Operating Procedure (SOP)

Workflow: Single-Solvent Recrystallization (Ethanol)
  • Preparation: Place the crude 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add Ethanol (approx. 10-15 mL per gram of crude).

  • Heating: Heat the mixture to reflux (boiling) with stirring.

    • Check: If solid remains, add more Ethanol in small portions (1-2 mL) until fully dissolved.

  • Filtration (Hot): If insoluble particles (dust, silica) are present, filter the hot solution rapidly through a pre-warmed funnel/fluted filter paper.

  • Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed.

    • Tip: Do not place directly on a cold benchtop; use a cork ring.

  • Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel. Wash the cake with cold Ethanol (2 x small volumes).

  • Drying: Dry the solid under vacuum at 40-50°C for 4-6 hours.

Decision Logic & Workflow Visualization

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the best solvent system based on your crude material's behavior.

SolventSelection Start Start: Crude 2-Iodo-5-methyl pyrazolo[1,5-a]pyrimidine SolubilityCheck Check Solubility in Hot Ethanol (78°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to RT Soluble->Cooling Yes Insoluble Insoluble in Hot EtOH Soluble->Insoluble No CrystalsForm Crystals Form? Cooling->CrystalsForm Success Isolate & Dry (Standard Protocol) CrystalsForm->Success Yes Oiling Issue: Oiling Out CrystalsForm->Oiling Oils Out NoCrystals Issue: Remains Soluble CrystalsForm->NoCrystals No Precipitate RemedyOil Add 5% DMF Slow Cool Oiling->RemedyOil RemedySol Concentrate or Add Water (Anti-solvent) NoCrystals->RemedySol RemedyOil->Success RemedySol->Success SwitchSolvent Switch to DMF/Water (Dissolve in Hot DMF -> Add H2O) Insoluble->SwitchSolvent SwitchSolvent->Success

Caption: Decision matrix for selecting the optimal recrystallization solvent based on solubility behavior.

Analytical Validation

After recrystallization, verify the compound's integrity using these parameters.

ParameterExpected ResultNote
Appearance White to Off-White Crystalline SolidYellowing indicates iodine release.
Melting Point High (>150°C) Sharp range (<2°C) indicates high purity. Note: Analogs often melt >200°C.
1H NMR Clean aromatic region (pyramidine/pyrazole protons).Look for solvent peaks (Ethanol ~1.2/3.7 ppm, DMF ~2.9/8.0 ppm) to ensure drying is complete.
TLC Single spot (Rf ~0.4-0.6 in 1:1 EtOAc/Hexane).Iodine vapor stain is effective for visualization.

References

  • Synthesis and Recrystallization of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2] RSC Advances. Link

    • Note: Describes general purification via recrystallization
  • Solubility and Solvent Systems

    • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI Molecules. Link

    • Note: Validates DMF/Water and Ethanol as primary recrystalliz
  • Compound Characterization Data

    • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace/BioRxiv. Link

    • Note: Provides NMR and physical property data for chlorinated/brominated analogs, relevant for the iodinated deriv
  • Specific Analog Reference (2-Iodo vs 3-Iodo)

    • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase. Journal of Medicinal Chemistry (via PMC). Link

    • Note: Details the iodination at C-3 and subsequent purification, providing a baseline for the C-2 isomer handling.
  • General Chemical Safety & Handling

    • Pyrazolo[1,5-a]pyrimidine Safety Data Sheet. Sigma-Aldrich.[3] Link

Sources

Technical Support Center: Stability & Handling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in Basic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique reactivity and stability challenges of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .

This fused bicyclic system is a privileged pharmacophore, particularly in the design of kinase inhibitors[1]. However, its electronic distribution makes it highly sensitive to specific basic conditions. This guide will provide the causality behind these degradation pathways, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your scaffold.

Core Chemical Liabilities: Understanding the Scaffold

To successfully manipulate 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, you must first understand the "push-pull" electronic nature of its fused rings:

  • C7 Electrophilicity (Pyrimidine Ring): The pyrimidine ring is highly electron-deficient. The unsubstituted C7 position is highly susceptible to nucleophilic attack. Exposure to hard nucleophiles (like hydroxides or alkoxides) can lead to Nucleophilic Aromatic Substitution (SNAr) or complete pyrimidine ring opening[2].

  • C5-Methyl Acidity: The methyl group at the 5-position is activated by the adjacent pyrimidine nitrogen (analogous to 2-picoline). Strong amide bases can deprotonate this position, leading to unwanted dimerization or side reactions if not strictly controlled.

  • C2-Iodine Lability (Pyrazole Ring): While the iodine atom is perfectly positioned for transition-metal catalysis, it is highly susceptible to rapid metal-halogen exchange when exposed to alkyllithium reagents.

BaseStability SM 2-Iodo-5-methylpyrazolo [1,5-a]pyrimidine StrongBase Strong Bases (e.g., n-BuLi, LDA) SM->StrongBase AqueousBase Aqueous/Alkoxide Bases (e.g., NaOH, NaOMe) SM->AqueousBase AmineBase Mild Amine/Carbonate Bases (e.g., DIPEA, K2CO3) SM->AmineBase Path1 C5-Methyl Deprotonation & C2 Metal-Halogen Exchange StrongBase->Path1 Path2 C7 Nucleophilic Attack & Pyrimidine Ring Opening AqueousBase->Path2 Path3 Scaffold Intact (Ideal for Cross-Coupling) AmineBase->Path3

Reaction pathways of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine under various basic conditions.

Frequently Asked Questions (FAQs)

Q: Why does my starting material degrade into a complex, highly polar mixture when attempting an ester hydrolysis with aqueous NaOH? A: The pyrazolo[1,5-a]pyrimidine core is highly sensitive to strong aqueous bases at elevated temperatures. Hydroxide ions act as hard nucleophiles, attacking the electrophilic C7 position. This initial attack disrupts the aromaticity and leads to the opening of the pyrimidine ring, a well-documented degradation pathway for these specific fused systems[3]. Troubleshooting Fix: If you must hydrolyze an ester elsewhere on your intermediate, use milder conditions (e.g., LiOH in THF/H2O at 0°C) or switch to an acid-mediated hydrolysis strategy.

Q: I am trying to perform a Suzuki-Miyaura coupling at the C2-iodo position. Which base should I use to prevent scaffold degradation? A: For transition-metal catalyzed cross-couplings, avoid strong alkoxides (like KOtBu or NaOMe), as they can induce SNAr side reactions at C7. Instead, utilize mild inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or mild amine bases (e.g., DIPEA). These bases are sufficiently basic to activate the boronic acid but lack the nucleophilicity required to attack the pyrimidine core[4].

Q: Can I selectively functionalize the C5-methyl group using a strong base without losing the C2-iodine? A: This is chemically challenging but possible. If you use an alkyllithium (e.g., n-BuLi), metal-halogen exchange at the C2-iodo position will outcompete C5-methyl deprotonation. To selectively deprotonate the C5-methyl group, you must use a non-nucleophilic amide base like LDA. Crucially, the reaction must be kept strictly at -78°C to prevent the resulting benzylic anion from undergoing intermolecular dimerization.

Base Compatibility Matrix

To assist in your experimental design, consult the following quantitative compatibility matrix.

Base CategoryExample ReagentsApprox. pKa (H₂O/DMSO)Temp RangePrimary Scaffold InteractionOverall Stability
Mild Amines DIPEA, TEA10 - 1125°C to 100°CNone (Acts as proton sponge)High
Inorganic Carbonates K₂CO₃, Cs₂CO₃10.325°C to 100°CNone (Insoluble/Mild)High
Alkoxides NaOMe, KOtBu15 - 17> 60°CSNAr at C7 / Nucleophilic attackModerate to Low
Hydroxides NaOH, KOH15.7> 60°CC7 Attack / Pyrimidine Ring OpeningLow
Amide Bases LDA, LiHMDS30 - 36-78°CDeprotonation of C5-MethylCondition-Dependent
Organolithiums n-BuLi, t-BuLi> 50-78°CMetal-Halogen Exchange at C2Unstable (Reactive)
Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure the integrity of the pyrazolo[1,5-a]pyrimidine core during your workflows.

Protocol A: Mild Base-Mediated Suzuki-Miyaura Coupling (Preserving the Scaffold)

Causality: This protocol utilizes K₂CO₃, which is basic enough to form the reactive boronate complex but lacks the nucleophilicity required to attack the electrophilic C7 position, ensuring the pyrimidine ring remains intact.

  • Preparation: In an oven-dried Schlenk flask, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 0.2 M concentration).

    • Checkpoint: Ensure thorough degassing (sparging with N₂ for 15 mins) to prevent oxidative degradation of the catalyst and the electron-rich pyrazole moiety.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

  • Monitoring & Self-Validation: Monitor via LCMS. You should observe the mass of the desired cross-coupled product. If a mass corresponding to [M + OH] is observed, it indicates trace hydroxide attack (often due to excessive heating or poor solvent quality).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography.

Protocol B: Cryogenic Deprotonation of the C5-Methyl Group

Causality: To functionalize the C5-methyl group, we must avoid n-BuLi (which would cause C2 metal-halogen exchange). LDA is chosen for its high basicity and steric bulk, acting purely as a base to abstract the acidic C5-methyl proton without acting as a nucleophile.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78°C for 15 minutes.

    • Critical Step: Any temperature spike above -60°C will lead to rapid degradation and polymerization of the generated anion.

  • Deprotonation: Add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise down the side of the flask over 10 minutes. Stir at -78°C for 30 minutes. The solution will typically turn deep red/purple, indicating enamine/benzylic anion formation.

  • Electrophile Addition: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise. Stir for an additional 1 hour at -78°C.

  • Quench & Self-Validation: Quench the reaction while still at -78°C by adding saturated aqueous NH₄Cl. This prevents the unreacted anion from attacking the pyrimidine core of other molecules as the solution warms.

  • Workup: Allow the mixture to warm to room temperature, extract with EtOAc, wash with brine, dry, and concentrate.

References
  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: nih.gov.
  • Title: Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Source: tandfonline.com.
  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Source: nih.gov.
  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: mdpi.com.

Sources

Troubleshooting low conversion rates in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, specifically focusing on troubleshooting low conversion rates and regioselectivity issues.

Executive Summary & Mechanistic Overview

The construction of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-diketones, 

-ketoesters, or alkynones). While theoretically straightforward, this reaction often suffers from stalled conversion, regioisomeric mixtures (5- vs. 7-substituted), and ring-opening side reactions.

The critical failure point is often the initial nucleophilic attack . The 3(5)-aminopyrazole is an ambident nucleophile containing an exocyclic amine (


) and endocyclic ring nitrogens (

). Successful synthesis requires directing the exocyclic amine to the more electrophilic center of the 1,3-dicarbonyl, followed by rapid intramolecular cyclization.

Troubleshooting Guide (Q&A)

Category A: Reaction Kinetics & Conversion

Q1: My reaction stalls at ~50% conversion even after 24 hours at reflux in ethanol. How can I drive this to completion? Diagnosis: Ethanol (bp 78°C) often fails to provide sufficient thermal energy to overcome the activation barrier for the dehydration step, particularly with electron-deficient aminopyrazoles. Solution:

  • Switch Solvent: Replace ethanol with Glacial Acetic Acid (AcOH) . AcOH acts as both solvent and acid catalyst, activating the carbonyl electrophile and facilitating the elimination of water.

  • Temperature: Increase reaction temperature to 110–120°C. If the substrate is acid-sensitive, use DMF or DMSO with a mild Lewis acid (e.g.,

    
     or 
    
    
    
    ).
  • Water Removal: The reaction produces water.[1] In reversible equilibria, failure to remove water stalls the reaction. Use a Dean-Stark trap (if using toluene/xylene) or add molecular sieves (3Å or 4Å) directly to the reaction vessel.

Q2: I see a new spot on TLC that isn't product or starting material. Is this an intermediate? Diagnosis: Yes, this is likely the uncyclized imine or enamine intermediate. Causality: The initial condensation (formation of the C=N bond) has occurred, but the second step (intramolecular ring closure) is kinetically slow. Fix:

  • Acid Catalysis: Add 5–10 mol%

    
    -TsOH or HCl. Protonation of the remaining carbonyl/ester moiety renders it more susceptible to attack by the ring nitrogen.
    
  • Microwave Irradiation: Switch to microwave heating (see Protocol B). The rapid dipolar polarization of the polar intermediate accelerates the cyclization step significantly.

Category B: Regioselectivity Control[2]

Q3: I am getting a mixture of 5-substituted and 7-substituted isomers. How do I control this? Mechanism: Regiochemistry is dictated by which nitrogen attacks which carbonyl first.

  • Kinetic Control: The exocyclic

    
     is generally more nucleophilic than the ring nitrogen. It will attack the most electrophilic carbonyl first.
    
  • Scenario (Unsymmetrical 1,3-diketone): If you react 3-aminopyrazole with benzoylacetone (

    
    ):
    
    • Methyl ketone is less sterically hindered but Phenyl ketone is more electrophilic due to conjugation (though resonance can lower electrophilicity, the inductive withdrawal often dominates).

    • Standard Outcome: Attack at the methyl ketone leads to the 5-phenyl-7-methyl isomer. Attack at the phenyl ketone leads to the 5-methyl-7-phenyl isomer. Control Strategy:

  • To favor attack at the most reactive carbonyl: Use neutral conditions or mild Lewis acids.

  • To reverse selectivity: Use strong acid catalysis. Protonation can equalize electrophilicity or shift the tautomeric equilibrium of the aminopyrazole.

  • Steric Bulk: Increasing the size of the R-group on the diketone forces the initial attack to the less hindered carbonyl.

Category C: Reagents & Stoichiometry[3]

Q4: My product precipitates as a gum/oil rather than a solid. How do I purify it? Diagnosis: This often indicates oligomerization or the presence of trapped solvent/impurities. Protocol:

  • Evaporation: Remove high-boiling solvents (DMF/DMSO) completely using a high-vacuum rotary evaporator or lyophilizer.

  • Trituration: Add cold ethanol or diethyl ether and sonicate. This removes unreacted 1,3-dicarbonyls and induces crystallization.

  • Recrystallization: For pyrazolo[1,5-a]pyrimidines, EtOH/DMF (9:1) or Acetonitrile are excellent recrystallization solvents.

Data Presentation: Optimization Parameters

The following data summarizes the effect of solvent and catalyst on the yield of a model reaction: 3-amino-5-methylpyrazole + acetylacetone.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Observation
1EthanolNone78 (Reflux)1245Incomplete conversion; intermediate observed.
2Ethanol5 drops HCl78 (Reflux)668Improved rate; cleaner TLC.
3AcOH None 118 (Reflux) 3 92 Optimal conditions; product precipitates.
4Toluenep-TsOH110875Requires Dean-Stark; good for acid-labile groups.
5WaterNone (Microwave)1400.1 (6 min)88"Green" method; excellent for small scale.

Visualization: Reaction Pathways & Troubleshooting

Diagram 1: Mechanistic Pathway & Regioselectivity

This diagram illustrates the bifurcation point where regioselectivity is determined based on the initial nucleophilic attack.

ReactionMechanism Start 3(5)-Aminopyrazole + Unsymmetrical 1,3-Dicarbonyl PathA Path A: Exocyclic NH2 attacks Carbonyl A (More Electrophilic) Start->PathA Kinetic Control (Standard) PathB Path B: Exocyclic NH2 attacks Carbonyl B (Less Electrophilic) Start->PathB Steric/Acid Control InterA Intermediate A (Imine/Enamine) PathA->InterA - H2O InterB Intermediate B (Imine/Enamine) PathB->InterB - H2O Cyclization Intramolecular Cyclization (Ring N attack) InterA->Cyclization InterB->Cyclization ProductA Isomer A (7-Substituted) Cyclization->ProductA From Path A ProductB Isomer B (5-Substituted) Cyclization->ProductB From Path B

Caption: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer (5- vs 7-substituted).

Diagram 2: Troubleshooting Decision Tree

A logic flow for researchers facing low yields.

TroubleshootingTree Problem Problem: Low Yield / Conversion CheckTLC Check TLC: Is Starting Material (SM) consumed? Problem->CheckTLC SM_Left Yes, SM consumed. New spots visible. CheckTLC->SM_Left SM_Remain No, SM remains. CheckTLC->SM_Remain ComplexMix Complex mixture/streaking? SM_Left->ComplexMix SingleSpot Single new spot (not product)? SM_Left->SingleSpot Solubility Is SM soluble? SM_Remain->Solubility Decomp Decomposition/Polymerization. Reduce Temp, use N2 atm. ComplexMix->Decomp Yes Intermediate Stalled Intermediate. Increase Temp or Add Acid. SingleSpot->Intermediate Yes NotSoluble Switch solvent (AcOH, DMF). Use Microwave. Solubility->NotSoluble No Soluble Reactivity issue. Check reagent quality. Solubility->Soluble Yes

Caption: Decision matrix for diagnosing reaction failures based on TLC analysis and solubility.

Standard Operating Protocols (SOPs)

Protocol A: Glacial Acetic Acid Reflux (Recommended)

Best for: Robust substrates, scaling up, and driving reactions to completion.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 3-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv).

  • Solvent: Add Glacial Acetic Acid (5–10 mL per mmol of amine).

  • Reaction: Heat to reflux (approx. 118°C) with stirring. Monitor by TLC every hour. Most reactions complete within 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (approx. 5x volume).

    • Precipitation: The product usually precipitates as a solid. Filter, wash with water, and dry.

    • If no precipitate: Neutralize with saturated

      
       to pH 7, then extract with Ethyl Acetate.
      
Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, difficult substrates, and green chemistry compliance.

  • Vessel: Use a dedicated microwave process vial (e.g., 10 mL).

  • Charge: Add 3-aminopyrazole (1.0 equiv) and 1,3-dicarbonyl (1.0 equiv).

  • Solvent: Add Ethanol or Water (2–3 mL). Note: AcOH is not strictly necessary here due to thermal acceleration.

  • Irradiation: Heat at 140°C for 5–10 minutes (Hold time).

  • Purification: Cool the vial. The product often crystallizes directly upon cooling. Filter and wash with cold ethanol.

References

  • Vertex AI Search. (2024). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities. Amazon AWS.
  • Royal Society of Chemistry. (2024). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry.
  • National Institutes of Health (PMC). (2024). Regioselective C(sp2)
  • Taylor & Francis. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Full Article.
  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Palladium Removal from Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and its downstream cross-coupling products. This scaffold presents a dual challenge: the nitrogen-rich core acts as a ligand for Palladium (Pd), creating tight complexes, while the C–I bond is susceptible to hydrodehalogenation if aggressive Pd-removal conditions are misapplied.

Current Status: Operational Subject: Decontamination of Palladium (Pd) from 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and derivatives. Audience: Medicinal Chemists, Process Chemists.

Core Challenge Analysis

The pyrazolo[1,5-a]pyrimidine core contains bridgehead nitrogens that function as effective ligands for transition metals. When synthesizing or utilizing 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , residual Pd does not merely "float" in the mixture; it often coordinates to the N1 or N4 positions, forming stable Pd-N complexes . Standard filtration (Celite) often fails because the Pd is soluble and bound to the product, not precipitated.

Critical Risk: If your target molecule retains the Iodine moiety (e.g., you are purifying the intermediate or a mono-coupled product), avoid catalytic hydrogenation conditions . Residual Pd + protic solvents (MeOH/EtOH) + trace hydrogen sources (borohydrides, formates) can cause rapid de-iodination , destroying your product.

Troubleshooting & FAQs

Q1: My product is isolated as a grey/brown solid, but NMR shows >95% purity. Is this Pd?

Diagnosis: Yes. The "grey/brown" hue is a hallmark of colloidal Pd or Pd-nanoclusters trapped in the crystal lattice. Even at >95% organic purity, Pd levels can exceed 5,000 ppm. Action: Do not proceed to biological assays. Pd is cytotoxic and will interfere with enzymatic assays (especially kinases), generating false positives. Immediate Fix: Dissolve the solid in a non-coordinating solvent (DCM or THF) and treat with a functionalized silica scavenger (see Protocol A).

Q2: Which scavenger is best for this specific N-heterocycle?

Recommendation: Use SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .

  • Why? The sulfur atoms in DMT/Thiol bind Pd with higher affinity (

    
    ) than the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
    
  • Avoid: Amine-based scavengers (e.g., diamine silica). Since your product is also an amine/imine ligand, an amine scavenger will compete poorly for the Pd, leading to low removal efficiency.

Q3: Can I use Activated Carbon (Charcoal)?

Answer: Yes, but with caveats.

  • Pros: Cheap, removes bulk Pd.

  • Cons: Low selectivity.[1][2] Carbon often adsorbs the flat, aromatic pyrazolo[1,5-a]pyrimidine core, causing yield loss (10–20%) .

  • Protocol: Use specialized carbon like Darco® KB-B (chemically activated) rather than generic charcoal. Limit contact time to <1 hour to minimize product adsorption.

Q4: I observed loss of the Iodine atom during workup. What happened?

Root Cause: You likely performed a workup with residual borohydride (from a reduction step) or used an alcohol solvent with heat while Pd was still present. Mechanism: Pd catalyzes the oxidative addition of the C–I bond, followed by hydride transfer (hydrodehalogenation). Prevention:

  • Quench all reducing agents before adding Pd scavengers.

  • Perform Pd scavenging in aprotic solvents (DCM, EtOAc, Toluene) rather than MeOH or EtOH.

  • Keep temperature <40°C during scavenging.

Experimental Protocols

Protocol A: Silica-Based Scavenging (Recommended)

Best for: High-value intermediates (gram scale) where yield preservation is critical.

  • Dissolution: Dissolve the crude 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (or derivative) in THF or DCM (10 mL/g). Ensure complete solubility.

  • Loading: Add SiliaMetS® DMT (40–50% loading w/w relative to crude mass).

    • Note: If Pd level is known (e.g., 1000 ppm), add 5–10 equivalents relative to Pd.

  • Incubation: Stir at room temperature for 4–12 hours .

    • Tip: Do not reflux if the Iodine is still present on the molecule.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a fine fritted funnel to remove the silica.

  • Analysis: Concentrate the filtrate. Check color (should be off-white/yellow, not grey).

Protocol B: The "Cysteine Wash" (Cost-Effective)

Best for: Large scale (>100g) removal of Pd(II) species.

  • Dissolve product in EtOAc or Isopropyl Acetate .

  • Prepare a 10% (w/v) aqueous solution of N-Acetyl Cysteine or L-Cysteine . Adjust pH to neutral (pH 7–8) with NaOH (crucial for cysteine activity).

  • Stir the organic and aqueous layers vigorously for 1 hour at 40°C.

  • Separate layers. The Pd coordinates to the water-soluble cysteine and is removed in the aqueous phase.

  • Wash organic layer with water (2x) and brine (1x) to remove residual cysteine.

Comparative Data: Scavenger Efficiency

The following table summarizes expected Pd removal efficiencies for pyrazolo[1,5-a]pyrimidine substrates containing ~1,000 ppm initial Pd.

MethodScavenger TypePd Removal EfficiencyYield RecoveryRisk of De-iodination
SiliaMetS® DMT Dimercaptotriazine (Si-supported)>99% (<10 ppm) >95%Low
SiliaMetS® Thiol Propylthiol (Si-supported)95-98%>95%Low
Activated Carbon Darco KB-B80-90%80-85% (Adsorption loss)Low
Crystallization EtOH/HeptaneVariable (10-50%)>90%High (if heated in EtOH)
Liquid Extraction N-Acetyl Cysteine (aq)90-95%>90%Low

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on the state of your material.

Pd_Removal_Workflow Start Crude Product (2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine) Check_Iodine Does molecule retain C-I bond? Start->Check_Iodine Check_Scale Scale of Reaction? Check_Iodine->Check_Scale No / Precautions Taken Deiodination_Risk WARNING: Avoid Alcohols/Heat Risk of Hydrodehalogenation Check_Iodine->Deiodination_Risk Yes Silica_DMT Use SiliaMetS® DMT (Aprotic Solvent, RT) Check_Scale->Silica_DMT Small Scale (<10g) Cysteine_Wash Use Aqueous Cysteine Wash (pH 7-8) Check_Scale->Cysteine_Wash Large Scale (>100g) Carbon_Treat Activated Carbon (Short contact time) Check_Scale->Carbon_Treat Crude/Low Purity Final_Polish Final Polish: Recrystallization Silica_DMT->Final_Polish Cysteine_Wash->Final_Polish Carbon_Treat->Final_Polish Deiodination_Risk->Check_Scale Success Pure Product (<10 ppm Pd) Final_Polish->Success

Caption: Decision tree for selecting Palladium scavenging methods based on scale and chemical sensitivity.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Efficient Removal of Palladium from API. SiliCycle Application Notes. Link

  • Biotage. (2022).[3] Strategies for the Removal of Metal Impurities from Organic Reaction Mixtures. Biotage White Paper. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Link

Sources

Technical Support Center: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine .

This document is structured to address the specific regiochemical and process engineering challenges associated with this scaffold, particularly the difficulty of installing iodine at the C2 position (as opposed to the naturally reactive C3) and controlling the 5-methyl vs. 7-methyl isomer ratio during core formation.

Status: Operational | Tier: Level 3 (Process Chemistry) | Subject: Scale-Up Troubleshooting

Executive Summary & Architecture

The Challenge: The synthesis of 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine presents two primary orthogonality issues during scale-up:

  • Core Regioselectivity: Condensation of 3-aminopyrazole with unsymmetrical 1,3-electrophiles can yield either the 5-methyl or 7-methyl isomer depending on solvent and pH.

  • Halogen Positioning: Direct electrophilic halogenation (e.g., NIS, ICl) exclusively targets the C3 position . Achieving the C2-iodo target requires a lithiation-quench sequence or a decarboxylative route, which introduces significant cryogenic and safety burdens at scale.

Phase I: Core Synthesis (The Cyclization)

Objective: Synthesize pure 5-methylpyrazolo[1,5-a]pyrimidine (avoiding the 7-methyl isomer).

The Process Logic (Diagram)

The reaction between 3-aminopyrazole and 4,4-dimethoxy-2-butanone (or equivalent) is governed by the initial nucleophilic attack.

CoreSynthesis Start 3-Aminopyrazole + 4,4-dimethoxy-2-butanone Cond_Acid Condition A: Glacial AcOH (Reflux) Start->Cond_Acid Acid Catalysis Cond_Base Condition B: EtOH / NaOEt (Reflux) Start->Cond_Base Basic/Neutral Mech_Ald Attack at Aldehyde (Kinetic) Cond_Acid->Mech_Ald Mech_Ket Attack at Ketone (Thermodynamic) Cond_Base->Mech_Ket Prod_7Me 7-Methyl Isomer (Undesired) Mech_Ald->Prod_7Me Prod_5Me 5-Methyl Isomer (Target) Mech_Ket->Prod_5Me

Figure 1: Regiodivergent synthesis of the pyrazolo[1,5-a]pyrimidine core. Acidic conditions typically favor the 7-methyl isomer, while basic/neutral conditions favor the 5-methyl target.

Troubleshooting Guide: Core Formation
SymptomProbable CauseCorrective Action
High levels of 7-Methyl isomer Acidic Contamination: Presence of trace acids promotes attack at the aldehyde equivalent (C4 of butanone), leading to 7-Me.Switch to Basic Conditions: Perform reaction in EtOH with 1.05 eq NaOEt. This forces attack at the ketone (C2), favoring 5-Me.
Incomplete Conversion Water in Solvent: The acetal deprotection requires water, but cyclization releases it.Dean-Stark Trap: If using toluene/reflux, remove water azeotropically. If in EtOH, ensure dry reagents initially, then add controlled H2O for acetal hydrolysis.
"Sticky" Solids / Tarry Residue Polymerization: 3-aminopyrazole is unstable; the aldehyde intermediate polymerizes.Reverse Addition: Add the 4,4-dimethoxy-2-butanone slowly to the amine solution at reflux, not the other way around.

Phase II: The Iodination (The C2 vs. C3 Bottleneck)

Critical Warning: If you use N-iodosuccinimide (NIS) or Iodine (


) at room temperature, you will produce 3-iodo-5-methylpyrazolo[1,5-a]pyrimidine . The C3 position is electronically activated (nucleophilic). The C2 position  requires a metallation strategy.
Workflow: C2-Selective Iodination (Diagram)

This workflow assumes you require the 2-iodo isomer specifically.

IodinationStrategy Input 5-Methylpyrazolo[1,5-a]pyrimidine Decision Target Check: 2-Iodo or 3-Iodo? Input->Decision Route_3 Route A (Standard): NIS, ACN, RT Decision->Route_3 3-Iodo Route_2 Route B (C2-Lithiation): 1. n-BuLi, THF, -78°C 2. Iodine (I2) Quench Decision->Route_2 2-Iodo Result_3 3-Iodo Isomer (Major Product) Route_3->Result_3 Result_2 2-Iodo Isomer (Target) Route_2->Result_2 Process_Control Critical Process Parameter: Temp < -65°C Process_Control->Route_2

Figure 2: Decision matrix for iodination. Direct electrophilic substitution fails for the 2-iodo target; a cryogenic lithiation-quench sequence is required.

Protocol: C2-Lithiation Scale-Up (The "Hard" Way)

Context: C2-H is the most acidic proton on the pyrazole ring (pKa ~25-30), allowing selective deprotonation over C3-H if performed kinetically at low temperature.

Step-by-Step Protocol:

  • Inertion: Reactor must be purged with

    
     to <10 ppm 
    
    
    
    and moisture.
  • Dissolution: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine in anhydrous THF (10V).

  • Cryogenics: Cool jacket to -85°C. Internal mass temperature (IMT) must reach -78°C .

  • Metallation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Rate Limit: Do not allow IMT to rise above -65°C.

    • Hold: Stir for 45 mins at -78°C to form the C2-lithio species.

  • Quench: Dissolve Iodine (

    
    , 1.2 eq) in THF (5V) and add to the lithiated species.
    
    • Exotherm Alert: This step is highly exothermic.

  • Workup: Quench with saturated

    
     (Sodium Thiosulfate) to destroy excess iodine.
    
Troubleshooting Guide: Iodination
IssueDiagnosisSolution
Mixture of 2-Iodo and 3-Iodo Temperature Excursion: If IMT rises > -60°C during n-BuLi addition, the "Kinetic" C2-lithio species isomerizes to the "Thermodynamic" C3-lithio species or scrambles.Check Cooling Capacity: Ensure heat removal rate > addition heat generation. Slow down n-BuLi addition.
Low Yield / Recovery of SM Wet Solvents: Moisture kills the organolithium intermediate immediately.Karl Fischer Titration: THF must be <50 ppm water. Dry the starting material by azeotropic distillation with toluene before use.
Purple Product Trapped Iodine: Iodine complexes strongly with the pyrazolo-pyrimidine core.Thiosulfate Wash: Ensure the aqueous wash is vigorous. Recrystallize from EtOH/Water to remove iodine traces.

FAQ: Common Scale-Up Queries

Q1: Can I use a directing group to install the iodine at C2 without -78°C conditions? A: Yes, but it adds steps. A common strategy is to start with 3-aminopyrazole-5-carboxylic acid . Cyclize to form the Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, then perform a Hunsdiecker-type decarboxylative iodination (e.g., using IBX/I2 or photoredox methods). This avoids cryogenics but increases raw material costs.

Q2: Why is the 5-methyl isomer solubility so different from the 7-methyl? A: The 7-methyl isomer has a more planar packing structure in the crystal lattice compared to the 5-methyl, which often has slightly higher solubility in polar organic solvents. This difference can be exploited for purification via fractional crystallization in Ethanol.

Q3: Is the 2-iodo compound stable? A: It is moderately stable but light-sensitive. The C-I bond at position 2 is susceptible to photo-deiodination. Store in amber glass or double-bagged aluminum drums at <25°C.

References

  • Regioselectivity of Aminopyrazole Condensations

    • Mechanism of pyrazolo[1,5-a]pyrimidine synthesis using cyclocondens
    • Source:

  • Halogenation Selectivity (C3 Preference)

    • Regioselective C(sp2)
    • Source:

  • General Scale-Up of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2][3][4]

    • Source:

  • Lithiation Strategies (General Heterocycles)

    • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.[5] (Discusses structural variants).

    • Source: [5]

Sources

Validation & Comparative

Technical Characterization Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a critical bicyclic heteroaromatic scaffold, widely utilized as an intermediate in the synthesis of kinase inhibitors (e.g., KDR, B-Raf) and anxiolytic agents (functionally related to Zaleplon).

For the medicinal chemist, the primary analytical challenge is not merely confirming the structure, but distinguishing the regioisomers . The condensation of 3-amino-5-iodopyrazole with 1,3-dicarbonyl equivalents (e.g., acetylacetaldehyde dimethyl acetal) often yields a mixture of the target 5-methyl isomer and the thermodynamic 7-methyl byproduct.

This guide provides a comparative NMR analysis to unambiguously identify the 2-iodo-5-methyl derivative, distinguishing it from its regioisomers and non-iodinated precursors.

Comparative Analysis: Regioisomer Differentiation

The most frequent failure mode in synthesizing this scaffold is misidentifying the position of the methyl group on the pyrimidine ring. The following table contrasts the diagnostic 1H NMR signals between the target (5-Me) and its isomer (7-Me).

Table 1: Diagnostic Signal Comparison (5-Me vs. 7-Me)

Solvent: DMSO-d₆ | Frequency: 400/500 MHz

FeatureTarget: 5-Methyl Isomer Alternative: 7-Methyl Isomer Mechanistic Explanation
H-7 Signal Present (Doublet,

~8.4 - 8.6 ppm)
Absent (Substituted by Methyl)H-7 is strongly deshielded by the adjacent bridgehead Nitrogen (N-4). Its presence confirms C7 is unsubstituted.
H-5 Signal Absent (Substituted by Methyl)Present (Doublet,

~8.0 - 8.2 ppm)
H-5 is less deshielded than H-7. If you see a doublet >8.4 ppm, it is likely H-7 (meaning the methyl is at 5).
Coupling (

)

Hz

Hz
Vicinal coupling constants on the pyrimidine ring are similar; chemical shift is the primary discriminator.
Methyl Shift

~2.45 - 2.55 ppm

~2.70 - 2.80 ppm
The 7-Me group is spatially closer to the anisotropic cone of the bridgehead nitrogen, often resulting in a slight downfield shift compared to 5-Me.
H-3 Signal Singlet (

~6.4 - 6.6 ppm)
Singlet (

~6.4 - 6.6 ppm)
The H-3 proton (pyrazole ring) is unaffected by the distal methyl regiochemistry.

Critical Insight: The presence of a highly deshielded doublet at >8.4 ppm is the "Gold Standard" confirmation for the 5-methyl regioisomer. If the most downfield signal is a methyl singlet, you have likely synthesized the 7-methyl isomer.

Detailed 1H NMR Characterization (Target Molecule)

Compound: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Molecular Formula: C₇H₆IN₃ Solvent: DMSO-d₆ (Preferred for solubility and preventing aggregation)

Expected Chemical Shifts & Assignments[1][2][3][4]
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Interpretation
2 ----Iodine Substituent (Quaternary C). Absence of proton confirms functionalization.
3 CH6.50 – 6.65Singlet (s)-Diagnostic: Appears as a sharp singlet. In the non-iodinated precursor, this would be a doublet (

Hz) or part of a multiplet.
5 C-Me2.45 – 2.55Singlet (s)-Methyl group attached to the pyrimidine ring.
6 CH6.90 – 7.05Doublet (d)4.5Pyrimidine ring proton. Couples with H-7.
7 CH8.50 – 8.65Doublet (d)4.5Key Identification Signal. Strongly deshielded by bridgehead N-4.
Solvent Comparison: DMSO-d₆ vs. CDCl₃
  • DMSO-d₆: Recommended. This scaffold is planar and prone to

    
    -stacking aggregation in non-polar solvents, which can broaden signals. DMSO disrupts aggregation, yielding sharper peaks.
    
  • CDCl₃: Usable, but expect chemical shifts to move upfield (shielded) by 0.1–0.3 ppm due to solvent anisotropy. H-7 may shift to ~8.3 ppm.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to validate the structure during the synthesis pipeline, specifically after the iodination or cyclization step.

Phase 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvation: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the solution is cloudy, filter through a cotton plug in a glass pipette. Suspended solids cause magnetic susceptibility mismatches, broadening the critical H-6/H-7 doublets.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The quaternary carbons adjacent to the iodine and bridgehead nitrogen have long relaxation times; however, for 1H integration, 2s is sufficient for the aromatic protons.

  • Scans (NS): 16–32 scans are sufficient for >95% purity samples.

Phase 3: The "Decision Tree" Analysis
  • Check Region 8.4–8.7 ppm: Do you see a doublet?

    • Yes:Pass. (Likely 5-Methyl).

    • No:Fail. (Check for 7-Methyl isomer or ring opening).

  • Check Region 6.4–6.7 ppm: Do you see a singlet or a doublet?

    • Singlet:Pass. (Confirms 2-substitution, likely Iodine).

    • Doublet:Fail. (Indicates unreacted starting material at C-2).

  • Integration Check: Normalize the Methyl singlet (approx 2.5 ppm) to 3.0.

    • H-7 (Doublet) should integrate to 1.0.

    • H-6 (Doublet) should integrate to 1.0.

    • H-3 (Singlet) should integrate to 1.0.

Visualization of Workflows

Diagram 1: Regioisomer Determination Logic

This flowchart guides the analyst through the spectral interpretation to confirm the 5-methyl regioisomer.

RegioisomerLogic Start Acquire 1H NMR (DMSO-d6) CheckH7 Analyze 8.4 - 8.7 ppm Region Start->CheckH7 DoubletPresent Doublet Observed (J ~ 4.5 Hz) CheckH7->DoubletPresent Yes NoDoublet No Signal or Singlet Observed CheckH7->NoDoublet No CheckH3 Analyze 6.4 - 6.7 ppm Region DoubletPresent->CheckH3 Result7Me IDENTIFIED: 7-Methyl Isomer NoDoublet->Result7Me Likely 7-Me SingletH3 Sharp Singlet CheckH3->SingletH3 Yes DoubletH3 Doublet (J ~ 2 Hz) CheckH3->DoubletH3 No ResultTarget CONFIRMED: 2-Iodo-5-methyl regioisomer SingletH3->ResultTarget ResultStartMat IDENTIFIED: Non-iodinated Precursor DoubletH3->ResultStartMat

Caption: Logical decision tree for distinguishing the target 2-iodo-5-methyl compound from its 7-methyl isomer and non-iodinated precursors.

Diagram 2: Synthesis & QC Workflow

This diagram illustrates where NMR fits into the synthesis pipeline of the pyrazolo[1,5-a]pyrimidine scaffold.

SynthesisWorkflow Precursor 3-Amino-5-iodopyrazole Reaction Cyclization (1,3-Dicarbonyl) Precursor->Reaction + DMA-DMA Crude Crude Mixture (Regioisomers) Reaction->Crude Purification Recrystallization/ Chromatography Crude->Purification QC NMR Validation (Protocol Above) Purification->QC QC->Purification Fail (Isomer Mix) Final 2-Iodo-5-methyl Scaffold QC->Final Pass

Caption: Integration of NMR quality control within the synthetic pathway to ensure regioisomeric purity.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[1] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.

  • BenchChem Technical Support. (2025). Application Note: NMR Characterization of a 2-Ethoxy-Pyrazolo[1,5-a]pyrimidine Derivative. BenchChem.

  • Stepaniuk, O. O., et al. (2013).[2] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis, 45, 925-930.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15399659 (Pyrazolo[1,5-a]pyrimidine derivatives). PubChem.

Sources

Reactivity Comparison Guide: 2-Iodo vs. 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors for oncology and neuroscience[1]. Functionalization at the C2 position is critical for exploring structure-activity relationships (SAR) and optimizing drug-target binding. This guide provides an objective, data-driven comparison of two foundational building blocks: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine , evaluating their reactivity profiles, optimal use cases, and experimental handling.

Mechanistic Causality: The Halogen Effect on Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen (C-X) bond[2].

The fundamental divergence in reactivity between these two substrates stems from their bond dissociation energies:

  • C-I Bond (~238 kJ/mol): The significantly lower bond energy allows 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine to undergo rapid oxidative addition. This facilitates cross-coupling at ambient or mildly elevated temperatures, preserving fragile functional groups elsewhere on the molecule[3].

  • C-Br Bond (~336 kJ/mol): The stronger carbon-bromine bond presents a higher activation energy barrier. Consequently, 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine requires higher thermal activation (typically 80–100 °C) and stronger bases to achieve full conversion[4].

ReactivityLogic Pd0 Pd(0) Catalyst Iodo 2-Iodo-5-methyl pyrazolo[1,5-a]pyrimidine (Fast Oxidative Addition) Pd0->Iodo Bromo 2-Bromo-5-methyl pyrazolo[1,5-a]pyrimidine (Slow Oxidative Addition) Pd0->Bromo PdII_I Pd(II)-I Intermediate (Forms at 25-40°C) Iodo->PdII_I k_obs (I) >>> PdII_Br Pd(II)-Br Intermediate (Requires Heating >80°C) Bromo->PdII_Br k_obs (Br) Product C2-Substituted Pyrazolo[1,5-a]pyrimidine PdII_I->Product Transmetalation & Red. Elim. PdII_Br->Product Transmetalation & Red. Elim.

Logical relationship of oxidative addition kinetics between 2-Iodo and 2-Bromo derivatives.

Comparative Performance Data

To objectively evaluate these building blocks, we compare their performance parameters in a standard Suzuki-Miyaura coupling with arylboronic acids.

Parameter2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Optimal Temperature 25 °C – 40 °C80 °C – 100 °C
Reaction Time 2 – 4 hours12 – 18 hours
Catalyst Loading 1 – 2 mol% Pd(PPh3)45 mol% Pd(dppf)Cl2
Base Requirement Mild (e.g., Na2CO3, K2CO3)Stronger (e.g., K3PO4, Cs2CO3)
Typical Yield >90%75% – 85%
Storage Stability Light-sensitive, store at -20°CBench-stable, room temperature
Primary Use Case Late-stage functionalizationEarly-stage scaffold construction
Strategic Selection for Drug Development
  • Select the 2-Iodo derivative when coupling with thermally sensitive boronic acids, or when executing late-stage functionalization where mild conditions are mandatory to prevent degradation of complex intermediates[3].

  • Select the 2-Bromo derivative for early-stage library synthesis. Its superior bench stability ensures it survives multiple preceding synthetic steps without undergoing premature dehalogenation, making it ideal for bulk scale-up[4].

Self-Validating Experimental Protocols

Below are optimized, step-by-step methodologies for utilizing both derivatives. These protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reaction integrity.

ExperimentalWorkflow Step1 Step 1: Reagent Preparation Weigh 2-Halo-substrate & Boronic Acid Solvent: Dioxane/H2O Step2 Step 2: Catalyst Activation Add Pd Source (2-5 mol%) Base: Na2CO3 or K3PO4 Step1->Step2 Step3 Step 3: Reaction Conditions 2-Iodo: 25-40°C, 2-4h 2-Bromo: 80-100°C, 12-18h Step2->Step3 Step4 Step 4: Self-Validation & Workup LC-MS / TLC Checkpoint EtOAc Extraction & Purification Step3->Step4

Step-by-step cross-coupling experimental workflow with validation checkpoints.

Protocol A: Mild Suzuki Coupling of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Objective: Achieve C-C bond formation rapidly while preventing thermal degradation of sensitive moieties.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Catalyst & Base: Add Pd(PPh3)4 (0.02 mmol, 2 mol%) and anhydrous Na2CO3 (2.0 mmol).

    • Causality Note: Na2CO3 is chosen because the highly reactive C-I bond does not require harsh deprotonation, minimizing side reactions like aldol condensations if sensitive ketones are present.

  • Solvent Addition: Inject degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL).

    • Causality Note: Water is essential because it dissolves the inorganic base, generating the hydroxide/carbonate ions required to form the highly reactive Pd-Ar-OH intermediate during the transmetalation step.

  • Reaction: Stir at 40 °C for 3 hours.

  • Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting material mass (m/z ~259) and the emergence of the product mass confirms successful oxidative addition and coupling.

  • Workup: Dilute with EtOAc (15 mL), wash with brine, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Robust Suzuki Coupling of 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Objective: Overcome the higher activation energy barrier of the C-Br bond for robust, scalable synthesis.

  • Preparation: In a microwave vial, combine 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) and the arylboronic acid (1.5 mmol).

    • Causality Note: A higher excess of boronic acid (1.5 eq) compensates for potential protodeboronation that occurs at elevated temperatures.

  • Catalyst & Base: Add Pd(dppf)Cl2 (0.05 mmol, 5 mol%) and K3PO4 (3.0 mmol).

    • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step—crucial when operating at high temperatures where catalyst decomposition into palladium black is a risk.

  • Solvent Addition: Inject degassed DMF/H2O (9:1 v/v, 5 mL).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Validation Checkpoint: Conduct TLC analysis (Hexanes:EtOAc 1:1). Ensure absolutely no unreacted bromide remains; separation of the starting bromide from the coupled product is notoriously difficult due to similar retention factors (Rf).

  • Workup: Filter the mixture through a Celite pad to remove precipitated palladium, extract with EtOAc, and purify.

References

1.1 (Source: nih.gov) 2.2 (Source: nih.gov) 3.4 (Source: acs.org) 4.3 (Source: rsc.org)

Sources

A Researcher's Guide to the Crystal Structure Analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the methodologies involved in the single-crystal X-ray diffraction analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine. While the specific crystallographic data for this compound is not publicly available, this document outlines a robust, field-proven protocol for its determination. Furthermore, a comparative analysis with structurally related pyrazolo[1,5-a]pyrimidine derivatives is presented to offer insights into the supramolecular architecture of this important class of heterocyclic compounds.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its fused, rigid, and planar N-heterocyclic system serves as a privileged structure in drug discovery, leading to the development of numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antiviral agents.[3] The tendency of these derivatives to form highly ordered crystals also makes them attractive for applications in the solid-state.[1] Understanding the precise three-dimensional arrangement of atoms within these molecules through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents and functional materials.

Part 1: The Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that demands precision and a deep understanding of crystallographic principles. The following protocol provides a detailed, self-validating workflow for the analysis of novel compounds such as 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis: The synthesis of halogenated pyrazolo[1,5-a]pyrimidines can be achieved through various established methods.[3][4] A common and effective approach involves the cyclocondensation of a 3-amino-pyrazole precursor with a suitable β-dicarbonyl compound, followed by a regioselective halogenation step.[3] For the title compound, a plausible route would involve the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine followed by iodination using an electrophilic iodine source like N-iodosuccinimide (NIS).[4]

Crystallization Protocol: The quality of the diffraction data is intrinsically linked to the quality of the crystal. The key is to allow crystals to form slowly, providing molecules with ample time to arrange themselves into a well-ordered lattice.

  • Step 1: Solvent Selection: Begin by dissolving the purified 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or a mixture with water) at an elevated temperature to achieve saturation.

  • Step 2: Slow Cooling/Evaporation:

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly. The flask should be well-insulated to prevent rapid temperature changes.

    • Vapor Diffusion: Place the solution in a small, open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will gradually decrease the solubility of the compound, promoting crystallization.

    • Slow Evaporation: Cover the vessel containing the solution with a perforated film (e.g., Parafilm with a few pinholes) to allow for very slow evaporation of the solvent.

  • Step 3: Crystal Harvesting: Once suitable crystals have formed (ideally 30-300 microns in size, transparent, and without visible defects), carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol:

  • Step 1: Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent ice formation if data is to be collected at low temperatures.

  • Step 2: Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo-Kα radiation, λ = 0.71073 Å). The crystal is rotated through a series of angles, and the diffracted X-rays are collected on a detector.

  • Step 3: Data Reduction: The collected diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated to create a reflection file.

  • Step 4: Structure Solution: The phase problem is solved using computational methods like direct methods or the Patterson function to generate an initial electron density map.

  • Step 5: Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic coordinates, and anisotropic displacement parameters, and may include the location and refinement of hydrogen atoms.

The overall workflow for single-crystal X-ray diffraction analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation analysis Analysis of Geometric Parameters & Packing validation->analysis final_structure final_structure analysis->final_structure Final Crystal Structure

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis of Halogenated Pyrazolo[1,5-a]pyrimidine Crystal Structures

To provide a framework for understanding the potential crystal structure of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, a comparison with structurally similar, halogenated derivatives is invaluable. The following table summarizes key crystallographic features of two such compounds, highlighting the influence of different substituents on their crystal packing.

Feature7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine[5]3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[5]
Space Group P2₁/c (Monoclinic)P-1 (Triclinic)
Key Intermolecular Interactions N···Cl interactions, π–π stacking between pyrazole ringsN···S interactions, π–π stacking between pyrimidine and pyrazole rings
Intramolecular Interactions N···Cl interactionN···S interaction
Packing Motif The crystal packing is stabilized by a combination of halogen interactions and π–π stacking, leading to a layered structure.The presence of the thienyl group introduces additional N···S and π–π interactions, resulting in a more complex three-dimensional network.

This comparison reveals that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core significantly influence the resulting crystal packing.[5] In the case of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, one might anticipate the presence of I···N or I···I halogen bonding, which are known to be strong directional interactions that can dictate the supramolecular assembly. The methyl group at the 5-position could also influence the packing by participating in weaker C-H···π or C-H···N interactions.

Part 3: Conclusion and Future Directions

The structural elucidation of novel compounds like 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine through single-crystal X-ray diffraction is a critical step in the rational design of new pharmaceuticals and materials.[6][7] The detailed experimental protocol outlined in this guide provides a robust framework for obtaining high-quality crystallographic data. The comparative analysis of related structures underscores the subtle interplay of intermolecular forces in directing the crystal packing of pyrazolo[1,5-a]pyrimidine derivatives.

Future work should focus on the successful crystallization of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine and the determination of its crystal structure. This will not only provide definitive proof of its molecular structure but will also enable a deeper understanding of the role of iodine in mediating intermolecular interactions. Such knowledge is invaluable for the future design of pyrazolo[1,5-a]pyrimidine-based compounds with tailored solid-state properties and biological activities.

References

  • 3][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Royal Society of Chemistry.

Sources

Validating regio-selectivity in 5-methylpyrazolo[1,5-a]pyrimidine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Validating Regio-Selectivity in 5-Methylpyrazolo[1,5-a]pyrimidine Substitution

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in ATP-competitive kinase inhibitors (e.g., Zaleplon, Indiplon).[1] However, the development of these agents is frequently plagued by regio-isomerism .[1]

When functionalizing the 5-methylpyrazolo[1,5-a]pyrimidine core, researchers face two distinct validation challenges:

  • Scaffold Validation: Confirming the methyl group is at position 5 rather than position 7 (a common cyclization ambiguity).

  • Substitution Validation: Confirming that subsequent electrophilic substitution (e.g., halogenation) occurred at the biologically preferred C-3 position rather than C-6 .[1]

This guide objectively compares validation methodologies, establishing a self-validating workflow that prioritizes 2D NMR (NOESY/HMBC) over reliance on 1D chemical shifts, with X-ray crystallography as the ultimate arbiter.

The Challenge: Electronic & Steric Drivers

To validate regio-selectivity, one must first understand the driving forces.[1]

  • Nucleophilic Susceptibility (C-3): The bridgehead nitrogen (N-4) donates electron density into the pyrazole ring, making C-3 the most nucleophilic site, highly reactive toward electrophiles (NBS, NIS, electrophilic nitration).[1]

  • The 5-Methyl Influence: The methyl group at C-5 is electron-donating but also sterically significant.[1] It creates a unique NOE (Nuclear Overhauser Effect) environment with H-6 , which is the linchpin for structural assignment.[1]

  • The Ambiguity: In 1D NMR, the loss of a proton signal (e.g., H-3) confirms substitution but does not definitively prove where it occurred if the remaining protons (H-6, H-2) have shifted significantly due to the substituent's electronic effect.[1]

Comparative Guide: Validation Methodologies

The following table compares the three primary methods for validating regio-selectivity in this scaffold.

FeatureMethod A: 1D 1H NMR Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Primary Utility Preliminary screening; checking reaction completion.[1]Definitive solution-state assignment. Absolute configuration; solid-state confirmation.
Throughput High (Minutes).Medium (Hours).[2][3][4]Low (Days/Weeks).
Cost Low.Low-Medium.High.
Reliability Low for Regio-isomers. Chemical shifts of H-3 and H-6 can overlap or drift unpredictably.[1]High. Relies on through-space (NOE) and through-bond (HMBC) connectivity, not just shifts.[1]Absolute. The "Gold Standard."
Key Limitation Cannot distinguish between 5-Me and 7-Me isomers without reference standards.Requires sufficient concentration and solubility.Requires a single crystal suitable for diffraction.

Technical Workflow: The Self-Validating Protocol

Do not rely on a single data point. Use this "Triangulation Protocol" to guarantee structural integrity.

Step 1: The "Scaffold Check" (Prerequisite)

Before substituting, ensure you have the 5-methyl isomer, not the 7-methyl.[1]

  • Technique: 1D NOE or 2D NOESY.

  • Marker: Irradiate the Methyl signal (

    
     ppm).
    
  • Result (5-Me): Strong NOE enhancement of H-6 (pyrimidine ring proton) and H-2 (if close).[1]

  • Result (7-Me): Strong NOE enhancement of H-6 but distinctly different coupling patterns in 1H NMR (

    
     Hz).
    
Step 2: Electrophilic Substitution (Experimental Example)
  • Reaction: Bromination of 5-methylpyrazolo[1,5-a]pyrimidine.[1]

  • Reagents: NBS (1.1 eq), ACN, RT, 1h.

  • Target: 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine.[1]

Step 3: Structural Assignment (The Decision Matrix)

Use the logic flow below to interpret your data.

G Start Crude Product Isolated H1_NMR 1. Run 1H NMR (DMSO-d6) Start->H1_NMR Check_H3 Is the H-3 Singlet (~8.0 ppm) Absent? H1_NMR->Check_H3 Sub_Confirmed Substitution Confirmed. Now check Regio-location. Check_H3->Sub_Confirmed Yes No_Reaction Reaction Failed or Incomplete Check_H3->No_Reaction No NOESY 2. Run 2D NOESY Sub_Confirmed->NOESY Check_NOE Does 5-Me correlate with the remaining aromatic H? NOESY->Check_NOE Res_C3 YES: Remaining H is H-6. Product is 3-Substituted. (Standard) Check_NOE->Res_C3 Yes (H-6 present) Res_C6 NO: Remaining H is H-3. Product is 6-Substituted. (Rare/Side Product) Check_NOE->Res_C6 No (H-3 present)

Figure 1: Decision matrix for validating regio-chemistry using NMR data.

Detailed Data Analysis

A. 1H NMR Signatures

In the 5-methyl-substituted core, the protons are assigned as follows:

  • H-2:

    
     ppm (Singlet).[1]
    
  • H-3:

    
     ppm (Doublet or Singlet depending on H-2 coupling).[1] Disappears upon C-3 substitution.
    
  • H-6:

    
     ppm (Doublet, 
    
    
    
    Hz).[1]
  • H-7:

    
     ppm (Doublet, 
    
    
    
    Hz).[1] Note: In 5-methyl derivatives, H-7 is the most deshielded pyrimidine proton.[1]

Crucial Validation Point: Upon C-3 bromination, the signal at ~6.6 ppm (H-3) vanishes.[1] The doublet at ~6.8 ppm (H-6) and ~8.5 ppm (H-7) must remain, retaining their coupling constant (


 Hz) [1].[1]
B. 2D NMR (HMBC/NOESY)

This is the "Trustworthiness" pillar. You cannot publish without this data.

  • NOESY: The 5-Methyl group (

    
     ppm) must  show a cross-peak with H-6 .[1] If the substitution happened at C-6, H-6 would be absent, and you would see no NOE from the methyl group to an aromatic proton (or a weak NOE to H-7 if conformation allows, but the strong vicinal NOE is lost).[1]
    
  • HMBC: The 5-Methyl protons should show long-range coupling (

    
    ) to C-6  and C-4a  (bridgehead). This confirms the methyl is attached to C-5, anchoring the assignment [2].[1]
    

Experimental Protocol: C-3 Bromination Validation

Objective: Synthesize and validate 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine.

  • Synthesis: Dissolve 5-methylpyrazolo[1,5-a]pyrimidine (1.0 mmol) in acetonitrile (5 mL). Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at 0°C. Stir at room temperature for 2 hours.

  • Workup: Dilute with water, filter the precipitate, and wash with cold ethanol.

  • Validation (The "E-E-A-T" Step):

    • Sample Prep: Dissolve 10 mg in DMSO-

      
      .
      
    • Acquisition: Run standard proton (16 scans), NOESY (mixing time 300ms), and HSQC.

    • Analysis:

      • Confirm loss of signal at

        
         6.65 (H-3).[1]
        
      • Confirm retention of AB system (

        
         6.95 and 
        
        
        
        8.60,
        
        
        Hz) corresponding to H-6/H-7.
      • Pass Criteria: NOE correlation observed between Methyl (

        
         2.60) and the doublet at 
        
        
        
        6.95 (H-6).

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Source:Molecules (MDPI). Citation: Tigreros, A., & Portilla, J. (2021).[1][5] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Molecules, 26(4).[1] URL:[Link]1]

  • NMR Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives. Source:Journal of Heterocyclic Chemistry. Citation: Chimichi, S., et al. (1992).[1][6] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][6][7][8][9][10] Canadian Journal of Chemistry, 70, 1093.[1] URL:[Link]1]

  • Electrophilic Substitution Patterns. Source:Royal Society of Chemistry (RSC Advances). Citation: Kumar, R., et al. (2020).[1] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. RSC Advances, 10, 19693.[1][5] URL:[Link]1]

Sources

Spectroscopic data validation for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Data Validation and Comparative Analysis of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent, ATP-competitive protein kinase inhibitors targeting TTK, AAK1, and EGFR[1]. For medicinal chemists, late-stage functionalization of this bicyclic core is paramount. While 2-chloro and 2-bromo derivatives are commercially available, the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine building block offers unparalleled advantages in transition-metal-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I frequently observe that transitioning from bromo- to iodo-derivatives can rescue stalled synthetic routes, particularly when dealing with sterically hindered or temperature-sensitive macrocyclic intermediates[2]. However, the unique electronic properties of the iodine atom necessitate a rigorous, tailored approach to spectroscopic validation. This guide provides a comprehensive comparison of the 2-iodo product against its halogenated alternatives, detailing the causality behind the analytical methodologies required for unambiguous structural confirmation.

Performance Comparison: Why Select the 2-Iodo Derivative?

The selection of a halogen at the C-2 position dictates the kinetic efficiency of downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Bond Dissociation Energy & Oxidative Addition : The C–I bond is significantly weaker (~238 kJ/mol) than the C–Br (~336 kJ/mol) and C–Cl (~397 kJ/mol) bonds. This lower activation barrier allows oxidative addition by Pd(0) species to occur rapidly at ambient temperatures, preserving delicate functional groups.

  • Chemoselectivity : In complex scaffolds possessing multiple reactive sites (e.g., a 2-iodo-7-chloro-pyrazolo[1,5-a]pyrimidine), the iodo group enables orthogonal, site-selective coupling without the need for exhaustive protecting group strategies[3].

Comparative Spectroscopic Profiling

Validating the 2-iodo derivative requires understanding how the massive electron cloud of the iodine atom perturbs the local magnetic environment compared to bromine or chlorine.

Table 1: Comparative NMR Chemical Shifts and Reactivity Profiles

Compound C3-H (1H NMR) C2-X (13C NMR) Reactivity (Pd-Catalyzed) Primary Advantage
2-Chloro-5-methyl... ~6.85 ppm ~142.0 ppm Low (Requires elevated temp) High stability, low cost
2-Bromo-5-methyl... ~6.70 ppm ~128.5 ppm Moderate Standard building block

| 2-Iodo-5-methyl... | ~6.50 ppm | ~92.0 ppm | Very High (Room temp viable) | Superior chemoselectivity |

Table 2: High-Resolution Mass Spectrometry (ESI+) Isotope Patterns

Compound Formula Exact Mass Primary [M+H]+ m/z Isotope Ratio (M : M+2)
2-Chloro-5-methyl... C7H6ClN3 167.03 168.03 / 170.03 3 : 1 (35Cl / 37Cl)
2-Bromo-5-methyl... C7H6BrN3 210.99 211.99 / 213.99 1 : 1 (79Br / 81Br)

| 2-Iodo-5-methyl... | C7H6IN3 | 258.97 | 259.98 | 100 : 0 (127I only) |

Experimental Methodology: A Self-Validating Protocol

To ensure absolute structural integrity, the following protocol establishes a self-validating loop where mass spectrometry confirms the elemental composition, and multinuclear NMR confirms the regiochemistry via the "heavy atom effect"[4].

Step 1: Sample Preparation & Solvent Selection

  • Action : Dissolve 5–10 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Causality : Pyrazolo[1,5-a]pyrimidines possess a planar, rigid fused-ring system that promotes strong intermolecular π-π stacking. Non-polar solvents like Chloroform-d (CDCl3) often fail to disrupt these interactions, leading to severe line broadening. DMSO-d6 effectively solvates the polar core, yielding sharp, highly resolved resonances[5].

Step 2: High-Resolution Mass Spectrometry (LC-HRMS)

  • Action : Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Causality : The basic nitrogen atoms in the pyrimidine ring (N-1 and N-4) are readily protonated. Formic acid acts as an abundant proton source, enhancing ionization efficiency. The absence of an M+2 isotope peak immediately differentiates the 2-iodo compound from its bromo/chloro counterparts.

Step 3: Multinuclear NMR Acquisition (1H and 13C)

  • Action : Acquire 1H NMR at 400 MHz (standard 30° pulse). Acquire 13C NMR at 100 MHz using a proton-decoupled sequence with an extended relaxation delay (D1 = 5.0 s).

  • Causality : The pyrazolo[1,5-a]pyrimidine core contains several quaternary carbons (C-2, C-3a, C-5, C-7a). Lacking directly attached protons, these carbons rely on slower chemical shift anisotropy for relaxation. A standard 1-second D1 results in signal attenuation for these critical markers. Furthermore, the 13C spectrum serves as the ultimate regiochemical proof: the C-2 carbon bonded to iodine will experience profound diamagnetic shielding (shifting upfield to ~92.0 ppm) due to the heavy atom effect, a phenomenon absent in the bromo and chloro analogs[4].

Spectroscopic Validation Workflow

The following decision matrix illustrates the analytical pathway utilized to authenticate the 2-iodo substitution against other halogens.

G Start Synthesized Compound 2-Halo-5-methylpyrazolo[1,5-a]pyrimidine MS_Node High-Resolution MS (ESI+) Start->MS_Node NMR_Node Multinuclear NMR (1H, 13C) Start->NMR_Node Iodo_MS Single Monoisotopic Peak [M+H]+ m/z 259.98 (No isotopic doublet) MS_Node->Iodo_MS Iodine (127I) Bromo_MS 1:1 Isotopic Doublet [M+H]+ m/z 211.99 / 213.99 MS_Node->Bromo_MS Bromine (79Br/81Br) Iodo_NMR C3-H Shielded (~6.5 ppm) C2 Carbon Shielded (~92 ppm) NMR_Node->Iodo_NMR Heavy Atom Effect Bromo_NMR C3-H Deshielded (~6.7 ppm) C2 Carbon (~128 ppm) NMR_Node->Bromo_NMR Electronegativity Effect Decision Validation Complete: 2-Iodo Derivative Confirmed Iodo_MS->Decision Iodo_NMR->Decision

Analytical decision tree for the spectroscopic validation of 2-Halo-pyrazolo[1,5-a]pyrimidines.

Conclusion

For drug development professionals engineering complex kinase inhibitors, the 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine building block provides a distinct kinetic advantage in late-stage cross-coupling over its bromo and chloro counterparts. By leveraging the heavy atom effect in 13C NMR and the monoisotopic nature of iodine in HRMS, researchers can establish a self-validating analytical framework that ensures absolute structural certainty before committing to expensive downstream synthetic steps.

References

  • [1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC (National Institutes of Health). URL:[Link]

  • [4] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. URL:[Link]

  • [3] Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC (National Institutes of Health). URL:[Link]

  • [5] Preparation and evaluation of pyrazolo[1,5-a] pyrimidine azo disperse dyes as colored materials in dyeing onto polyester fabrics. Emerald Publishing. URL:[Link]

  • [2] Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. URL:[Link]

Sources

Technical Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a Superior Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the advantages, chemical properties, and experimental applications of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , specifically contrasting it with purine analogs in the context of kinase inhibitor development.

Executive Summary: The Case for Scaffold Hopping

In medicinal chemistry, "scaffold hopping" from the ubiquitous purine core to bioisosteres is a critical strategy to overcome the limitations of intellectual property crowding, poor solubility, and metabolic liability. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine represents a privileged building block in this domain.

Unlike the purine scaffold, which often suffers from promiscuous binding and complex protection/deprotection chemistry at the N7/N9 positions, the pyrazolo[1,5-a]pyrimidine core offers a defined, lipophilic, and electronically tunable architecture. The specific 2-iodo derivative provides a rare and strategic "synthetic handle" at the C2 position—a vector that is chemically difficult to access in purines (corresponding to C8) but crucial for accessing hydrophobic pockets in kinases (e.g., the "back pocket" or solvent front).

Chemical Architecture & Comparative Analysis

Structural Logic and Numbering

The pyrazolo[1,5-a]pyrimidine system is a fused 5,6-bicyclic heterocycle.[1][2][3]

  • N1 : Bridgehead nitrogen (isoelectronic with purine N9).

  • C2 : The position adjacent to N1 on the pyrazole ring (Target of the Iodine).

  • C3 : The position adjacent to the pyrimidine ring fusion (Typically the nucleophilic site).

  • N4 : Bridgehead-adjacent nitrogen (mimics purine N3/N1 depending on tautomer).

  • C5-C7 : Pyrimidine ring carbons (5-Methyl provides steric bulk/metabolic block).

Comparative Advantage Table
FeaturePurine Analog (Adenine Core)2-Iodo-5-methylpyrazolo[1,5-a]pyrimidineAdvantage
C2/C8 Functionalization Difficult. C8 requires harsh lithiation or radical chemistry; often requires N9 protection.Facile. The pre-installed C2-Iodo group allows mild Suzuki/Sonogashira coupling.Enables rapid library generation at a vector critical for selectivity.
Solubility (LogP) Low. Planar stacking often leads to aggregation and poor oral bioavailability.Moderate/High. The C5-methyl and lack of N-H donors disrupt stacking, improving solubility.Better DMPK profile for lead candidates.
Metabolic Stability Low. Susceptible to rapid oxidation (xanthine oxidase) and N-dealkylation.High. The C5-methyl blocks nucleophilic attack; the bridgehead N is stable.Prolonged half-life (t1/2) in vivo.
Selectivity Profile Poor. Binds to the ATP hinge of >300 kinases (promiscuous).Tunable. C2 and C3 substituents can be oriented to clash with the "gatekeeper" residue.Reduced off-target toxicity.
Electronic Character Electron-rich 5-ring; Electron-deficient 6-ring.Dipolar. The bridgehead N donates density to the pyrimidine, creating unique pi-interactions.Distinct electrostatic potential map for binding affinity.
The "2-Iodo" Strategic Vector

Standard electrophilic substitution on this scaffold occurs at C3 (the most electron-rich site). Therefore, a 2-iodo substituent cannot be introduced easily at a late stage; it must be present in the building block. This makes 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine a high-value intermediate, allowing for orthogonal functionalization :

  • Step 1 : Cross-coupling at C2 (using the Iodine handle).

  • Step 2 : Electrophilic substitution at C3 (e.g., halogenation, formylation). This "programmed" synthesis is impossible with the standard scaffold.

Biological Implications: Kinase Selectivity

The 2-position of pyrazolo[1,5-a]pyrimidine roughly corresponds to the C8 position of purine (assuming standard anti-binding mode). Substituents here project into the Solvent Accessible Region or the Back Pocket II , depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Trk (Tropomyosin Receptor Kinase) Inhibitors : Derivatives at this position have shown nanomolar potency against TrkA/B, overcoming resistance mutations found in first-gen inhibitors like Larotrectinib.

  • CDK (Cyclin-Dependent Kinase) Inhibitors : The scaffold mimics the adenine ring of ATP. The 5-methyl group can induce a twist that improves selectivity for CDK2/9 over CDK1.

Experimental Protocols

Visualizing the Workflow

The following diagram illustrates the orthogonal functionalization strategy enabled by the 2-iodo building block.

SynthesisWorkflow Start 2-Iodo-5-methyl pyrazolo[1,5-a]pyrimidine Intermediate 2-Aryl-5-methyl Scaffold Start->Intermediate Suzuki Coupling (C2 Functionalization) Reagent1 Aryl Boronic Acid (Pd(dppf)Cl2, K2CO3) Final 2-Aryl-3-Halo-5-methyl Kinase Inhibitor Intermediate->Final Halogenation (C3 Functionalization) Reagent2 NIS / NBS (Electrophilic Subst.)

Caption: Orthogonal synthesis strategy. The C2-Iodo handle allows initial diversification, leaving the C3 position open for subsequent optimization (e.g., installing a gatekeeper-interacting halogen).

Protocol: Suzuki-Miyaura Coupling at C2

Objective : To functionalize the C2 position with a phenyl group, demonstrating the utility of the iodine handle.

Reagents :

  • 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 eq)[4]

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology :

  • Setup : In a 20 mL microwave vial or round-bottom flask, dissolve 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (260 mg, 1.0 mmol) in 1,4-dioxane (8 mL).

  • Addition : Add Phenylboronic acid (146 mg, 1.2 mmol) and an aqueous solution of K₂CO₃ (2M, 1.0 mL). Degas the mixture by bubbling nitrogen for 5 minutes.

  • Catalyst : Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly to minimize air exposure. Seal the vessel under nitrogen.

  • Reaction : Heat the mixture to 90°C for 4 hours (or 100°C for 30 min in a microwave reactor). Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by the product (Rt ~ Y min).

  • Workup : Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Extraction : Dilute the filtrate with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).

  • Validation : Confirm structure via ¹H NMR. Look for the disappearance of the C2-I signal and appearance of aromatic protons.

Why this works : The C2-I bond is weaker than the C-H bonds on the ring, allowing oxidative addition of Palladium to occur specifically at this position without affecting the rest of the scaffold.

References

  • Synthesis and SAR of Pyrazolo[1,5-a]pyrimidine Trk Inhibitors Source: Molecules / MDPI URL: [Link] Relevance: Details the structural advantages of the scaffold in kinase inhibition and resistance profiles.

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and Role as Protein Kinase Inhibitors Source: RSC Advances / Royal Society of Chemistry URL: [Link] Relevance: Comprehensive review of synthetic strategies (including coupling) and biological targets.[3]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors (CFI-402257) Source: ACS Medicinal Chemistry Letters / NIH PubMed Central URL: [Link] Relevance: Demonstrates the "scaffold hopping" from imidazo[1,2-a]pyrazines to pyrazolo[1,5-a]pyrimidines to improve bioavailability.

  • Chemical Structure and Properties: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine Source: ChemSrc URL: [Link] Relevance: Verification of the specific chemical entity and CAS registry (2171314-03-5).[4]

Sources

Benchmarking Cross-Coupling Yields of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine: A Comprehensive Guide for Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine core is a privileged pharmacophore in modern drug discovery, frequently deployed in the design of ATP-competitive protein kinase inhibitors targeting AAK1, CDK2, and B-Raf[1]. While the C3 position of this bicyclic system is highly susceptible to electrophilic attack (making 3-halo derivatives abundant), functionalization at the C2 position is often critical for accessing specific chemical space, particularly for optimizing hinge-binding interactions in kinase active sites[2].

This guide provides an objective benchmarking of cross-coupling methodologies for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine , detailing the mechanistic causality behind experimental choices, comparative yield data, and self-validating protocols.

Mechanistic Rationale: Why the 2-Iodo Derivative?

When designing a synthetic route for C2-functionalized pyrazolo[1,5-a]pyrimidines, chemists must choose an appropriate halide precursor. 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is universally preferred over its bromo- or chloro-analogs for several mechanistic reasons:

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-couplings, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–X bond. The carbon-iodine (C–I) bond dissociation energy is significantly lower (≈ 65 kcal/mol) than that of C–Br (≈ 81 kcal/mol) and C–Cl (≈ 96 kcal/mol). This lower energy barrier exponentially accelerates oxidative addition, allowing reactions to proceed at lower temperatures.

  • Preservation of the Scaffold: The electron-rich nature of the pyrazolo[1,5-a]pyrimidine core can make it sensitive to harsh, high-temperature basic conditions. The high reactivity of the C2-iodide allows for milder reaction conditions, preventing scaffold degradation or unwanted side reactions (such as nucleophilic aromatic substitution at C5 or C7)[3].

  • Electronic Influence of the 5-Methyl Group: The 5-methyl group exerts a mild electron-donating effect (+I), which slightly increases the electron density of the pyrimidine ring. While this stabilizes the overall ring system, it can marginally deactivate the adjacent C–X bonds toward oxidative addition. The superior leaving-group ability of iodine perfectly counteracts this subtle deactivation.

Benchmarking Cross-Coupling Modalities

To objectively compare the performance of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine across different functionalization strategies, we benchmarked four standard cross-coupling modalities. The data below synthesizes optimal catalytic systems and their resulting isolated yields for this specific scaffold[4].

Table 1: Comparative Yields and Conditions for C2-Functionalization
Coupling ModalityTarget BondReagent / NucleophileOptimal Catalyst SystemBase & SolventTemp / TimeIsolated Yield
Suzuki-Miyaura C–C (Aryl)Phenylboronic acid5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O (4:1)90°C, 4h92%
Buchwald-Hartwig C–N (Amine)Morpholine5 mol% Pd₂(dba)₃, XPhost-BuONa / Toluene100°C, 8h84%
Sonogashira C–C (Alkyne)Phenylacetylene5 mol% Pd(PPh₃)₂Cl₂, CuIEt₃N / DMF50°C, 6h89%
Negishi C–C (Alkyl)Benzylzinc bromide5 mol% Pd(PPh₃)₄None / THF65°C, 12h76%

Data Interpretation: The Suzuki-Miyaura coupling exhibits the highest efficiency, largely due to the robust stability of the boronic acid and the rapid transmetalation step facilitated by the aqueous base. Buchwald-Hartwig amination yields are slightly lower due to competitive hydrodehalogenation, necessitating the use of bulky, electron-rich ligands like XPhos to accelerate reductive elimination.

Divergent Synthetic Workflow

The following diagram illustrates the divergent cross-coupling pathways available from the 2-iodo precursor, highlighting the catalyst dependencies for each transformation.

G SM 2-Iodo-5-methylpyrazolo [1,5-a]pyrimidine (Electrophile) Suzuki Suzuki-Miyaura Pd(dppf)Cl2 / K2CO3 SM->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 / XPhos SM->Buchwald Sonogashira Sonogashira Pd(PPh3)2Cl2 / CuI SM->Sonogashira Prod1 2-Aryl-5-methylpyrazolo [1,5-a]pyrimidine Suzuki->Prod1 Prod2 2-Amino-5-methylpyrazolo [1,5-a]pyrimidine Buchwald->Prod2 Prod3 2-Alkynyl-5-methylpyrazolo [1,5-a]pyrimidine Sonogashira->Prod3

Divergent cross-coupling pathways for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Objective: Synthesis of 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.

  • Reaction Setup: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol), phenylboronic acid (1.2 equiv, 0.6 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.025 mmol).

  • Solvent Introduction: Add 5 mL of a degassed 1,4-dioxane/H₂O mixture (4:1 v/v). Causality Check: Degassing is critical to prevent the homocoupling of the boronic acid (Suzuki side-reaction) driven by dissolved oxygen.

  • Execution: Seal the vial and heat to 90°C in an oil bath for 4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ ≈ 260.0 m/z) is completely consumed, and the product mass ([M+H]⁺ ≈ 210.1 m/z) is the dominant peak.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the product as a pale yellow solid.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective: Synthesis of 5-methyl-2-morpholinopyrazolo[1,5-a]pyrimidine.

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge a vial with 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (0.025 equiv, 0.0125 mmol), XPhos (0.05 equiv, 0.025 mmol), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).

  • Reagent Addition: Remove the vial from the glovebox, connect to a nitrogen manifold, and inject anhydrous toluene (4 mL) followed by morpholine (1.2 equiv, 0.6 mmol). Causality Check: Sodium tert-butoxide is chosen over weaker bases (like Cs₂CO₃) to rapidly deprotonate the secondary amine, accelerating the formation of the palladium-amido complex prior to reductive elimination.

  • Execution: Heat the mixture at 100°C for 8 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (DCM/MeOH 95:5). The starting iodide (high Rf) should disappear, replaced by a highly UV-active, lower Rf spot corresponding to the aminated product.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (20 mL). Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the pure aminated derivative.

References

  • Source: National Institutes of Health (NIH)
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 Source: bioRxiv URL
  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the proper disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound often utilized in medicinal chemistry and drug development research.[1][2][3] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established chemical safety principles and best practices for handling halogenated organic compounds.

Hazard Identification and Risk Assessment

Table 1: Hazard Profile of Structurally Related Compounds

Hazard StatementClassificationSource
Harmful if swallowedAcute toxicity, oral[7]
Causes skin irritationSkin corrosion/irritation[7][8][9]
Causes serious eye irritationSerious eye damage/eye irritation[7][8][9]
May cause respiratory irritationSpecific target organ toxicity, single exposure[7][8]

This table is a composite based on data for similar iodinated and heterocyclic compounds. It should be used as a precautionary guide.

Based on this data, it is prudent to treat 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as potential harm if ingested.

Personal Protective Equipment (PPE)

When handling 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste, appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). It may be advisable to wear double gloves.

  • Body Protection: A lab coat, buttoned to its full length.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is a cornerstone of safe laboratory waste management.[10] Mixing incompatible chemicals can lead to dangerous reactions.[11] Therefore, 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste must be collected in a dedicated waste stream.

Protocol for Waste Collection:

  • Designate a Waste Stream: Establish a specific waste container for "Halogenated Organic Solid Waste" or "Halogenated Heterocyclic Waste." Do not mix this waste with non-halogenated organic waste, aqueous waste, or other waste streams.[5][6]

  • Solid Waste Collection:

    • Place all solid 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste, including contaminated weighing paper, pipette tips, and gloves, into a designated, robust, and sealable container.[10]

    • This container should be clearly labeled as "Hazardous Waste" and with the full chemical name.

  • Liquid Waste Collection (Solutions):

    • If working with solutions of the compound, collect all liquid waste in a dedicated, leak-proof container, preferably plastic.[4][12]

    • The container must be compatible with the solvent used.

    • Do not mix with other solvent waste streams. For instance, if the compound is dissolved in a halogenated solvent like dichloromethane, it can be added to the halogenated solvent waste. If dissolved in a non-halogenated solvent, a separate "2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine in [Solvent Name]" waste container should be used.

  • Contaminated Labware:

    • Disposable glassware or plasticware that is grossly contaminated should be disposed of as solid waste.

    • Non-disposable glassware should be decontaminated. This can be achieved by rinsing with a small amount of a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[13] An empty container that has held an acute hazardous waste must be triple-rinsed.[13]

Containerization and Labeling

Proper containerization and labeling are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of laboratory personnel and waste handlers.[14]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[12][15] For solid waste, a wide-mouthed plastic container with a screw-top lid is suitable. For liquid waste, a plastic carboy is often preferred.[12]

  • Labeling: All waste containers must be clearly labeled before the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine"

    • The approximate concentration and solvent if it is a liquid waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[15]

Storage and Disposal

  • Storage: Waste containers should be kept closed at all times, except when adding waste.[5][12] They must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.[12] The SAA should be a secondary containment system to prevent the spread of spills.

  • Disposal: The disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[16][17] Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[14][17]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the lab.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

For large or highly hazardous spills, evacuate the area immediately and contact your EHS office or emergency response team.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

G cluster_prep Waste Generation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Disposal gen Generate Waste (Solid or Liquid) is_solid Is Waste Solid? gen->is_solid solid_waste Solid Waste Stream (Contaminated PPE, solid compound) is_solid->solid_waste Yes liquid_waste Liquid Waste Stream (Solutions, rinseate) is_solid->liquid_waste No container Select Compatible, Leak-Proof Container solid_waste->container liquid_waste->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup final_disp Final Disposal at an Approved Facility pickup->final_disp

Caption: Disposal workflow for 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center.
  • Fisher Scientific.
  • Sigma-Aldrich. (2025, November 06).
  • Fisher Scientific.
  • PubChem. 2-Iodo-5-methylpyridine.
  • PMC.
  • Thermo Fisher Scientific. (2012, April 30).
  • Benchchem.
  • Washington State University.
  • Braun Research Group.
  • Benchchem.
  • Benchchem.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Books.
  • RSC Publishing.
  • World Health Organization. (2024, August 18). Safe disposal of unwanted pharmaceuticals in and after emergencies.
  • MDPI. (2024, July 29). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Arabian Journal of Chemistry. (2022, August 18). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.
  • RSC Publishing. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic building block, frequently employed as a scaffold in kinase inhibitor discovery. While specific toxicological data for this exact intermediate is often limited, its structural analogs exhibit biological activity and sensitization potential.

Immediate Hazard Classification (GHS/CLP Inferred):

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][6]

The "Senior Scientist" Directive:

"Treat this compound as a Novel Chemical Entity (NCE) . In the absence of LD50 data specific to the 2-iodo-5-methyl variant, you must assume the compound possesses the potency of the final drug targets it is designed to synthesize. Furthermore, the C–I bond is labile; protect the compound from light to prevent iodine radical formation, which increases toxicity and decreases purity."

Strategic Risk Assessment & PPE Matrix

Effective protection relies on understanding the state of matter . The solid powder presents an inhalation risk, while the solubilized compound presents a permeation risk.

The PPE Decision Matrix

Select your PPE based on the specific task and solvent system.

PPE ComponentTask A: Weighing / Solids Handling Task B: Solution Handling (DMSO/DMF) Task C: Solution Handling (DCM/Chloroform)
Respiratory Fume Hood (Face Velocity > 0.5 m/s) . If open bench is unavoidable (not recommended), use N95/P2.Fume Hood Required.Fume Hood Mandatory.
Eye Protection Safety Glasses with Side Shields.Safety Glasses with Side Shields.Chemical Splash Goggles . (DCM splashes are high-risk for corneal damage).
Hand Protection Nitrile (4-5 mil) .[7] Single pair sufficient for dry solid.Double Gloving Required . Inner: Nitrile.[5][7][8] Outer: Nitrile (change immediately upon splash).[7]Laminate / Silver Shield . Standard nitrile degrades rapidly (<5 mins) in halogenated solvents.
Body Lab Coat (Cotton/Poly blend), Long Pants, Closed-toe shoes.Lab Coat + Chemical Apron if handling >100mL.Lab Coat + Chemical Apron.
Technical Rationale (The "Why")
  • The Iodine Factor: Iodinated heterocycles are heavy atoms. They often generate static charge during weighing, causing "fly-away" powder that bypasses standard airflow. Anti-static guns are recommended during weighing.

  • Solvent Permeation: The 2-iodo compound itself is a solid and does not permeate nitrile quickly. However, once dissolved in Dichloromethane (DCM) , the solvent acts as a carrier vehicle, transporting the bioactive compound through the glove barrier in seconds. Never trust single nitrile gloves with DCM solutions of bioactive heterocycles.

Visualized Safety Logic

Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct glove material based on the solvent system, a critical failure point in many labs.

PPE_Decision_Tree Start Start: Handling 2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine State_Check What is the physical state? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution In Solution State_Check->Solution Reaction/Workup PPE_Solid Standard PPE: Nitrile Gloves (single) Safety Glasses Fume Hood Solid->PPE_Solid Solvent_Check Identify Carrier Solvent Solution->Solvent_Check PPE_Polar Enhanced PPE: Double Nitrile Gloves (Change outer glove on splash) Solvent_Check->PPE_Polar DMSO, DMF, MeOH, Ethyl Acetate PPE_Halogen Critical PPE: Laminate/Barrier Gloves (Silver Shield) Splash Goggles Solvent_Check->PPE_Halogen DCM, Chloroform, THF

Caption: Logic flow for selecting glove material based on the carrier solvent. Note that halogenated solvents require laminate barriers.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Solid State)

Goal: Prevent inhalation and contamination of the balance area.

  • Engineering Control: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.

  • Static Management: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Pyrazolo-pyrimidines are prone to static cling.

  • Technique:

    • Tare the vial with the cap on.

    • Open the stock bottle only inside the hood.

    • Transfer solid.

    • Wipe the exterior of the stock bottle and the transfer vial with a Kimwipe dampened with methanol before removing them from the hood. This decontaminates the "invisible" dust layer.

Phase 2: Reaction Setup (Solution State)

Goal: Prevent skin absorption via solvent carrier.

  • Setup: Clamp all glassware before adding the solvent.

  • Solubilization: Add the solvent (e.g., DMF) to the solid.

    • Critical Check: If using DCM, switch to Silver Shield/Laminate gloves immediately.

  • Temperature Control: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). The 2-Iodo position is susceptible to oxidative de-iodination at high temperatures in air, releasing free iodine (purple vapor), which is corrosive and toxic.

Phase 3: Waste & Disposal

Goal: Regulatory compliance and prevention of downstream reactions.

  • Quenching: Ensure no unreacted coupling reagents (like boronic acids or organometallics used in the next step) are active.

  • Segregation:

    • Stream A: Halogenated Organic Waste (Due to the Iodine and Pyrimidine ring).

    • Stream B: Solid Waste (Contaminated gloves, weighing boats).

  • Labeling: Tag waste as "Contains Iodinated Heterocycle – Potential Sensitizer."

Emergency Response Workflow

Diagram 2: Spill Response Protocol

A visual guide for immediate action in the event of a solid spill outside the fume hood.

Spill_Response Accident Solid Spill Detected (Outside Hood) Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle - 5 min) Accident->Evacuate PPE_Up 2. Don PPE: N95 Mask + Double Gloves Evacuate->PPE_Up Contain 3. Cover spill with Damp Paper Towels (Prevents dust generation) PPE_Up->Contain Clean 4. Scoop into Waste Bag Wash area with Soap/Water Contain->Clean Report 5. Report to HSE Clean->Report

Caption: Step-by-step containment protocol for solid spills to minimize inhalation risks.

References

  • PubChem. Compound Summary: Pyrazolo[1,5-a]pyrimidine derivatives Safety Data. National Library of Medicine.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] United States Department of Labor. [Link][10][11][12][13]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.